(3-methyl-1H-pyrazol-1-yl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-methylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-5-2-3-8(7-5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWDFOAFMVOQKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407509 | |
| Record name | (3-methyl-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180741-30-4 | |
| Record name | (3-methyl-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methyl-1H-pyrazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (3-methyl-1H-pyrazol-1-yl)acetic acid
Foreword: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure allows for a wide range of biological activities, and it is a key component in numerous FDA-approved drugs, including the anti-inflammatory celecoxib (Celebrex), the erectile dysfunction treatment sildenafil (Viagra), and various anti-cancer agents.[1] The unique electronic properties and synthetic tractability of the pyrazole ring make it a privileged scaffold in the design of novel therapeutic agents. This guide focuses on a specific, yet important derivative: (3-methyl-1H-pyrazol-1-yl)acetic acid, a valuable building block for the synthesis of more complex molecules with potential pharmacological applications.
Section 1: Synthetic Pathways to this compound
The most common and efficient route to this compound involves a two-step process: the N-alkylation of 3-methylpyrazole with an ethyl haloacetate, followed by the hydrolysis of the resulting ester. This method is favored for its high yields and the ready availability of the starting materials.
Reaction Mechanism and Rationale
The synthesis commences with the deprotonation of 3-methylpyrazole at the N1 position by a suitable base, creating a pyrazolate anion. This nucleophilic anion then undergoes a substitution reaction with an electrophilic ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, to form the intermediate ethyl (3-methyl-1H-pyrazol-1-yl)acetate. The final step is the hydrolysis of the ester functionality to the desired carboxylic acid, which can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established methods for the synthesis of similar pyrazole-1-acetic acids.[2]
Step 1: Synthesis of Ethyl (3-methyl-1H-pyrazol-1-yl)acetate
-
To a stirred solution of 3-methylpyrazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyrazolate anion.
-
Slowly add ethyl chloroacetate (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl (3-methyl-1H-pyrazol-1-yl)acetate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
-
Dissolve the ethyl (3-methyl-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) in water to the reaction mixture.
-
Stir the mixture at room temperature or gently heat to reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the pure product.
Section 2: Characterization and Spectroscopic Analysis
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following techniques are typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected signals for this compound are:
-
A singlet for the methyl protons (CH ₃) on the pyrazole ring.
-
Two doublets for the two protons on the pyrazole ring (at positions 4 and 5).
-
A singlet for the methylene protons (-CH ₂-) of the acetic acid side chain.
-
A broad singlet for the carboxylic acid proton (-COOH ), which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Predicted Chemical Shifts (ppm) | ¹H NMR | ¹³C NMR |
| Pyrazole-CH₃ | ~2.3 | ~13 |
| Pyrazole-C4-H | ~6.0 | ~106 |
| Pyrazole-C5-H | ~7.4 | ~130 |
| -CH₂-COOH | ~4.9 | ~50 |
| -COOH | ~11-13 (broad) | ~170 |
| Pyrazole-C3 | - | ~150 |
| Pyrazole-C5 | - | ~130 |
Note: These are predicted chemical shift ranges based on data for similar pyrazole derivatives and may vary depending on the solvent and other experimental conditions.[3][4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands for this compound include:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) |
| C-H stretch (aromatic and aliphatic) | 3100-2850 |
| C=O stretch (carboxylic acid) | 1725-1700 |
| C=N and C=C stretch (pyrazole ring) | 1600-1450 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₆H₈N₂O₂), the expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 140.14.
Caption: Workflow for the characterization of the synthesized product.
Section 3: Applications in Research and Drug Development
This compound and its derivatives are of significant interest to the pharmaceutical industry due to their potential as precursors for a wide range of biologically active molecules.[5][6][7] The pyrazole-acetic acid moiety serves as a versatile scaffold that can be further functionalized to target various biological pathways.
Potential therapeutic areas where derivatives of this compound may find application include:
-
Anti-inflammatory agents: The pyrazole core is a well-known pharmacophore for cyclooxygenase (COX) inhibitors.
-
Anticancer agents: Many kinase inhibitors used in cancer therapy incorporate a pyrazole ring.[8]
-
Antimicrobial agents: Pyrazole derivatives have shown promising activity against various bacterial and fungal strains.[5]
-
Central Nervous System (CNS) disorders: The scaffold has been explored for the development of agents targeting CNS receptors.
The carboxylic acid group of this compound provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, and reduction, allowing for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.
References
- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of (3-methyl-1H-pyrazol-1-yl)acetic acid
An In-Depth Technical Guide to the Physicochemical Properties of (3-methyl-1H-pyrazol-1-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of this compound, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The insights and methodologies detailed herein are curated to empower researchers in their pursuit of novel therapeutics. Pyrazole derivatives are known for their wide range of biological activities, and a thorough understanding of their fundamental properties is paramount for successful drug development.[1]
Molecular and Fundamental Characteristics
This compound is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of the carboxylic acid moiety and the methyl-substituted pyrazole ring imparts specific characteristics that are crucial for its biological activity and formulation development.
Chemical Structure and Identification
-
IUPAC Name: this compound[2]
-
CAS Number: 180741-30-4[2]
-
Molecular Formula: C₆H₈N₂O₂[2]
-
Molecular Weight: 140.14 g/mol [3]
References
A Comprehensive Spectroscopic Guide to (3-methyl-1H-pyrazol-1-yl)acetic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(3-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of biologically active molecules. A thorough understanding of its spectroscopic properties is fundamental for its synthesis, characterization, and the development of novel therapeutics. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into its molecular structure and chemical behavior.
Molecular Structure and Spectroscopic Correlation
The structural and electronic features of this compound give rise to a unique spectroscopic fingerprint. The following diagram illustrates the molecular structure and highlights the key atoms for spectroscopic analysis.
Caption: Molecular structure of this compound with key atoms labeled for spectroscopic correlation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
A recent publication in Bioorganic Chemistry provides the ¹H NMR spectrum of this compound. The spectrum, recorded in CDCl₃, reveals the following key signals:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.65 | m | 1H | H-5 (pyrazole ring) |
| 7.44 | m | 1H | H-4 (pyrazole ring) |
| 6.39 | d, J = 9.2 Hz | 1H | Aromatic H |
| 6.23 | td, J = 6.7, 1.4 Hz | 1H | Aromatic H |
| 4.60 | s | 2H | -CH₂- (acetic acid side chain) |
| Not visible | - | - | -COOH |
Interpretation: The signals at 7.65 and 7.44 ppm are characteristic of the protons on the pyrazole ring. The two multiplets in the aromatic region suggest the presence of a substituted phenyl group, although the specific substitution pattern is not explicitly detailed in this spectrum. The singlet at 4.60 ppm corresponds to the two protons of the methylene group in the acetic acid side chain. The acidic proton of the carboxyl group is often broad and may not be observed, or it may exchange with residual water in the solvent.
Experimental Protocols
The synthesis of this compound is a key step for its further use in research and development. A general synthetic approach is outlined below.
Synthesis of this compound
The synthesis of the title compound can be achieved through the alkylation of 3-methyl-1H-pyrazole with an appropriate haloacetic acid ester, followed by hydrolysis.
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Alkylation: To a solution of 3-methyl-1H-pyrazole in an appropriate solvent such as dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C. After stirring for a short period, ethyl bromoacetate is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The crude ester is then purified by column chromatography.
-
Hydrolysis: The purified ethyl (3-methyl-1H-pyrazol-1-yl)acetate is dissolved in a suitable solvent (e.g., ethanol), and an aqueous solution of a base (e.g., NaOH) or acid (e.g., HCl) is added. The mixture is heated to reflux until the hydrolysis is complete.
-
Isolation: After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to afford this compound.
Future Outlook
While the ¹H NMR data has been reported, a complete spectroscopic characterization including detailed ¹³C NMR, IR, and high-resolution mass spectrometry is crucial for the unambiguous identification and quality control of this compound. Further studies to obtain and analyze this data are highly recommended for any researcher working with this compound. The availability of a comprehensive spectroscopic dataset will facilitate its application in the synthesis of complex molecules and the exploration of its potential as a pharmacophore in drug discovery.
An In-depth Technical Guide to 2-(3-methyl-1H-pyrazol-1-yl)acetic acid (CAS No. 180741-30-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Pyrazole Scaffold
As a Senior Application Scientist, my focus extends beyond the mere cataloging of chemical properties. It lies in identifying and elucidating the potential of molecules to address unmet challenges in research and development. CAS No. 180741-30-4, identified as 2-(3-methyl-1H-pyrazol-1-yl)acetic acid, represents not just a singular chemical entity, but a gateway to a rich and diverse chemical space. The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous approved drugs. This guide is structured to provide a comprehensive technical overview of this specific pyrazole derivative, contextualizing its known properties within the broader landscape of pyrazole-based drug discovery and offering insights into its potential applications. We will delve into its fundamental characteristics, explore potential synthetic routes, and, most importantly, discuss the scientific rationale for its utility as a building block in the development of novel therapeutics.
Part 1: Core Chemical Identity and Physicochemical Profile
2-(3-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group and an acetic acid moiety. This unique combination of a planar, aromatic heterocycle and a flexible acidic side chain underpins its potential for diverse molecular interactions.
Key Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 180741-30-4 | [1][2][3] |
| IUPAC Name | 2-(3-methyl-1H-pyrazol-1-yl)acetic acid | [1][2][3][4] |
| Molecular Formula | C₆H₈N₂O₂ | [1][5][6] |
| Molecular Weight | 140.14 g/mol | [1][6] |
| Physical Form | Powder | [1] |
| Storage Temperature | Room Temperature | [1][6] |
| Purity | Typically ≥95% for research use | [1] |
Structural Representation
References
- 1. 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid | 1260659-21-9 | Benchchem [benchchem.com]
- 2. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 4. Buy 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)acetic acid (EVT-6279595) | 1629892-65-4 [evitachem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of pyrazole acetic acid derivatives
An In-Depth Technical Guide to the Biological Activity of Pyrazole Acetic Acid Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] When functionalized with an acetic acid moiety, the resulting derivatives exhibit a remarkable spectrum of biological activities, positioning them as compelling candidates for modern drug discovery. This guide provides a comprehensive exploration of the synthesis, mechanisms of action, and therapeutic potential of pyrazole acetic acid derivatives. We will delve into their significant anti-inflammatory, anticancer, and antimicrobial properties, supported by detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic pathways. This document is designed to serve as a foundational resource for researchers aiming to harness the therapeutic potential of this versatile chemical class.
The Pyrazole Acetic Acid Scaffold: A Union of Potency and Versatility
The enduring interest in pyrazole derivatives stems from their presence in numerous FDA-approved drugs, such as the anti-inflammatory agent celecoxib (Celebrex) and the erectile dysfunction drug sildenafil (Viagra).[1] The pyrazole ring itself is a versatile pharmacophore, capable of engaging in various biological interactions. The addition of an acetic acid group can enhance solubility, introduce a key binding point for interacting with biological targets, and modulate the overall pharmacokinetic profile of the molecule. This synergistic combination is central to the diverse biological activities observed.
Core Biological Activities and Mechanisms of Action
Pyrazole acetic acid derivatives have demonstrated efficacy across multiple therapeutic areas. Their mechanism of action is often rooted in the specific inhibition of key enzymes or the modulation of critical signaling pathways.
Anti-inflammatory and Analgesic Activity
Mechanism: Selective COX-2 Inhibition The pharmacological activity of many non-steroidal anti-inflammatory drugs (NSAIDs) relies on suppressing prostaglandin biosynthesis from arachidonic acid by inhibiting COX enzymes.[6] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced during inflammation.
Many pyrazole derivatives, most notably celecoxib, are designed as selective COX-2 inhibitors.[8][9] This selectivity is attributed to the structural features of the pyrazole scaffold. The 4-sulfamoylphenyl group on the pyrazole ring of celecoxib is crucial for its selective binding to the larger active site of the COX-2 enzyme compared to COX-1.[8] This targeted inhibition reduces inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[7][10] Some novel derivatives have shown even higher in vivo anti-inflammatory activity than celecoxib.[10][11]
Beyond COX inhibition, some pyrazole derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), another enzyme involved in the arachidonic acid cascade that produces inflammatory leukotrienes.[6][12] Compounds that dually inhibit COX-2 and 5-LOX are of significant interest as they may offer a broader anti-inflammatory effect.[7]
Anticancer Activity
The application of pyrazole derivatives in oncology is a rapidly growing field.[13][14] They have been shown to induce cytotoxicity in a range of cancer cell lines, including breast, lung, colon, and pancreatic cancer.[1][13]
Mechanism: EGFR/PI3K/AKT/mTOR Pathway Inhibition A key mechanism for the anticancer effects of some pyrazolyl-s-triazine derivatives is the inhibition of the EGFR/PI3K/AKT/mTOR signaling cascade.[1] This pathway is frequently overactive in cancer, promoting cell proliferation, survival, and resistance to apoptosis. Certain pyrazole hybrids have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and downstream components like PI3K, AKT, and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Other anticancer mechanisms include the inhibition of other kinases like CDK2, induction of apoptosis through mitochondrial pathways, and DNA intercalation.[15]
Antimicrobial Activity
Pyrazole derivatives have demonstrated broad-spectrum antimicrobial activity, including against Gram-positive and Gram-negative bacteria and various fungal strains.[2][16][17][18] The mechanism is often linked to the inhibition of essential bacterial enzymes. For instance, some pyrazole derivatives are potent inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme crucial for the initiation of fatty acid biosynthesis in bacteria.[19] The incorporation of other heterocyclic scaffolds, such as thiazole, can further enhance this antimicrobial power.[20]
Quantitative Data Summary
The potency of pyrazole acetic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or effective dose (ED₅₀). Lower values indicate higher potency.
| Compound Class / Example | Target / Assay | Potency (IC₅₀ / ED₅₀) | Reference |
| Pyrazoline Derivative (2g) | Lipoxygenase (LOX) | IC₅₀ = 80 µM | [6][12] |
| Pyrazolyl-s-triazine (7f) | EGFR Kinase | IC₅₀ = 59.24 nM | [1] |
| Pyrazolyl-s-triazine (7d) | EGFR Kinase | IC₅₀ = 70.3 nM | [1] |
| Ferrocene-pyrazole (71) | COX-2 | IC₅₀ = 0.28 µM | [15] |
| Ferrocene-pyrazole (71) | Hela Cells | IC₅₀ = 0.34 µM | [15] |
| Methoxy-substituted pyrazole (143c) | Anti-inflammatory (in vivo) | ED₅₀ = 55.83 µmol/kg | [11] |
| Celecoxib (Reference) | Anti-inflammatory (in vivo) | ED₅₀ = 78.53 µmol/kg | [11] |
| Pyrazole-thiazole hybrid | COX-2 / 5-LOX | IC₅₀ = 0.03 µM / 0.12 µM | [7] |
Experimental Protocols: Synthesis and Evaluation
A trustworthy protocol is a self-validating system. The following sections detail standardized, reproducible methods for the synthesis and biological evaluation of pyrazole acetic acid derivatives.
General Synthesis of Pyrazole Acetic Acid Derivatives
The classical and most efficient synthesis of the pyrazole core involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its precursor, an α,β-unsaturated ketone) and a hydrazine derivative.[6][12] The use of glacial acetic acid is common, acting as both a solvent and a catalyst.[1][6][12]
Step-by-Step Protocol:
-
Reactant Solubilization: Dissolve the appropriate α,β-unsaturated ketone (chalcone) (1 mmol) in absolute ethanol (20-30 mL) in a round-bottom flask.
-
Hydrazine Addition: Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.2 mmol) to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Causality: Acetic acid protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine, which is essential for initiating the cyclization cascade.
-
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Further purify the compound by recrystallization from a suitable solvent (e.g., ethanol) to obtain high-purity crystals.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[6][12]
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of novel compounds.[6][12]
Step-by-Step Protocol:
-
Animal Acclimatization: Use Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week. House them with free access to food and water. Fast the animals overnight before the experiment.
-
Grouping: Divide the animals into groups (n=6):
-
Group 1: Control (Vehicle, e.g., 1% Tween 80 in saline).
-
Group 2: Standard Drug (e.g., Celecoxib or Indomethacin, 10 mg/kg).
-
Group 3-n: Test Compounds (e.g., 10 mg/kg or various doses).
-
-
Drug Administration: Administer the vehicle, standard, or test compounds orally (p.o.) or intraperitoneally (i.p.).
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution (a phlogistic agent) into the sub-plantar tissue of the right hind paw of each animal.
-
Causality: Carrageenan induces a biphasic inflammatory response. The first phase (0-1.5 h) involves the release of histamine and serotonin. The second, more prolonged phase (after 1.5 h) is mediated by prostaglandins, which is the phase targeted by COX inhibitors.
-
-
Measurement: Measure the paw volume or thickness immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
In Vitro Anticancer Assay: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. It is frequently used to screen anticancer compounds.[1][13]
Step-by-Step Protocol:
-
Cell Culture: Culture the desired cancer cell lines (e.g., MDA-MB-231, A549, HCT-116) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.[1][13]
-
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5x10³ to 1x10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Causality: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
Pyrazole acetic acid derivatives represent a highly valuable and versatile class of compounds with proven therapeutic potential. Their success, exemplified by blockbuster drugs like celecoxib, is built on a robust chemical scaffold that allows for fine-tuning to achieve desired biological activity and selectivity. The primary mechanisms of action, including the selective inhibition of COX-2 and key nodes in cancer signaling pathways, are well-understood and provide a solid foundation for rational drug design.
Future research should focus on exploring novel substitutions on the pyrazole core to enhance potency and broaden the therapeutic window. The development of dual- or multi-target inhibitors (e.g., combined COX/LOX or kinase/kinase inhibitors) holds significant promise for treating complex multifactorial diseases like cancer and chronic inflammation. As synthetic methodologies become more advanced, the generation of diverse libraries of pyrazole acetic acid derivatives for high-throughput screening will undoubtedly uncover new lead compounds, continuing the legacy of this remarkable heterocyclic scaffold in medicinal chemistry.
References
- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jchr.org [jchr.org]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. mdpi.com [mdpi.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. New celecoxib derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pharmatutor.org [pharmatutor.org]
- 17. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 18. meddocsonline.org [meddocsonline.org]
- 19. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]
(3-methyl-1H-pyrazol-1-yl)acetic acid: A Versatile Scaffold for Modern Drug Discovery
Foreword: The Enduring Legacy and Bright Future of Pyrazoles in Medicine
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its remarkable versatility and ability to engage in a multitude of biological interactions have cemented its status as a "privileged scaffold" in drug design. From the pioneering anti-inflammatory drug Celecoxib to a host of other therapeutic agents, the pyrazole motif continues to empower the development of novel medicines targeting a wide array of diseases.[1][2][3][4] This guide delves into the synthetic utility of a particularly valuable derivative: (3-methyl-1H-pyrazol-1-yl)acetic acid. We will explore its synthesis, characterization, and its strategic application as a building block in the creation of complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and professionals in drug development who seek to leverage the power of this versatile synthetic intermediate.
Synthesis and Characterization of this compound
The synthesis of this compound is a straightforward yet elegant process, typically achieved in a two-step sequence involving N-alkylation of 3-methylpyrazole followed by ester hydrolysis. This method offers high yields and a clean reaction profile, making it amenable to both laboratory and larger-scale production.
Synthetic Pathway: A Step-by-Step Approach
The overall synthetic scheme is depicted below:
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl (3-methyl-1H-pyrazol-1-yl)acetate
This procedure is adapted from established methods for the N-alkylation of pyrazoles.[5]
-
Materials:
-
3-Methylpyrazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl bromoacetate
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of 3-methylpyrazole (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl (3-methyl-1H-pyrazol-1-yl)acetate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Step 2: Synthesis of this compound
-
Materials:
-
Ethyl (3-methyl-1H-pyrazol-1-yl)acetate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
-
Procedure:
-
Dissolve ethyl (3-methyl-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) in water.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
A white precipitate of this compound will form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure product.
-
Characterization and Physical Properties
The successful synthesis of this compound should be confirmed by a suite of analytical techniques. Below is a table summarizing the expected physical and spectroscopic properties, compiled from data on closely related pyrazole derivatives.[6][7][8]
| Property | Data |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 150-170 °C (based on analogous compounds) |
| Solubility | Soluble in methanol, ethanol, and aqueous base. Sparingly soluble in water and nonpolar organic solvents. |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~12.5 (s, 1H, COOH), ~7.5 (d, 1H, pyrazole-H), ~6.0 (d, 1H, pyrazole-H), ~4.8 (s, 2H, CH₂), ~2.2 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~170 (C=O), ~150 (pyrazole-C), ~140 (pyrazole-C), ~105 (pyrazole-C), ~50 (CH₂), ~10 (CH₃) |
| IR (KBr, cm⁻¹) | ~3400-2500 (br, O-H stretch), ~1700 (C=O stretch), ~1550 (C=N stretch), ~1450, ~1380 (C-H bend) |
This compound as a Synthetic Building Block
The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. Its bifunctional nature, possessing both a nucleophilic pyrazole ring and a carboxylic acid handle, allows for a wide range of chemical transformations.
Key Reactions and Transformations
The carboxylic acid moiety is the primary site of reactivity for derivatization, most commonly through the formation of amide bonds.
Caption: Amide bond formation using this compound.
Experimental Protocol: Amide Coupling
The following is a general and robust protocol for the amide coupling of this compound with a primary or secondary amine.
-
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Applications in Drug Discovery: A Case Study Perspective
While a direct marketed drug synthesized from this compound is not readily identifiable, its structural motifs are prevalent in numerous pharmacologically active compounds. The pyrazole-acetic acid linkage serves as a key pharmacophore that can be elaborated to target a variety of biological receptors and enzymes. For instance, the core structure is highly analogous to fragments of potent anti-inflammatory agents and kinase inhibitors.
The strategic importance of the pyrazole scaffold is exemplified by the blockbuster drug Celecoxib , a selective COX-2 inhibitor.[3][4] While not directly synthesized from this compound, the synthesis of Celecoxib involves the formation of a pyrazole ring, highlighting the significance of this heterocycle in the development of anti-inflammatory drugs. The principles of pyrazole synthesis and functionalization are directly applicable to the utilization of building blocks like this compound for the creation of novel therapeutic agents.
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile synthetic building block with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis and the predictable reactivity of its carboxylic acid function make it an ideal starting point for the construction of compound libraries for high-throughput screening. As the demand for novel therapeutics continues to grow, the strategic application of such "privileged" scaffolds will undoubtedly play a pivotal role in the development of the next generation of medicines. The methodologies and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable compound.
References
- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. prepchem.com [prepchem.com]
- 6. rsc.org [rsc.org]
- 7. rjpbcs.com [rjpbcs.com]
- 8. banglajol.info [banglajol.info]
Unlocking the Potential of (3-methyl-1H-pyrazol-1-yl)acetic acid: A Technical Guide for Researchers
Foreword: The Pyrazole Scaffold - A Privileged Structure in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in contemporary medicinal and materials science. Its remarkable versatility and synthetic accessibility have led to its incorporation into a multitude of FDA-approved therapeutics, ranging from anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology.[1] The unique electronic properties and the ability of the pyrazole ring to engage in various non-covalent interactions underpin its status as a "privileged scaffold." This guide focuses on a specific, yet highly promising derivative: (3-methyl-1H-pyrazol-1-yl)acetic acid. We will delve into its potential research applications, providing not just a theoretical overview, but a practical, in-depth technical guide for researchers poised to explore its capabilities.
Introduction to this compound: A Molecule of Untapped Possibilities
This compound is a bifunctional molecule featuring a 3-methylpyrazole core and an acetic acid moiety. This unique combination of a versatile heterocyclic ring and a carboxylic acid group opens up a vast landscape of potential applications, from the development of novel therapeutic agents to the design of advanced materials and catalysts.
Chemical Properties and Synthesis:
The synthesis of this compound and its derivatives can be achieved through various established synthetic routes for N-alkylation of pyrazoles. A common approach involves the reaction of 3-methylpyrazole with a suitable two-carbon synthon, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester.
| Property | Value |
| Molecular Formula | C6H8N2O2 |
| Molecular Weight | 140.14 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in polar organic solvents and aqueous bases |
Medicinal Chemistry and Drug Discovery: A Scaffold for Novel Therapeutics
The pyrazole core is a well-established pharmacophore, and the acetic acid side chain of this compound provides a convenient handle for derivatization, allowing for the exploration of a wide chemical space to optimize biological activity.
Anti-inflammatory Agents
Scientific Rationale: A significant number of non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules. The acetic acid moiety of our target compound mimics this feature, while the pyrazole core is known to be a key component of selective COX-2 inhibitors.[2][3][4] By modifying the substituents on the pyrazole ring or the acetic acid side chain, it is possible to develop novel and selective inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Experimental Workflow: Screening for Anti-inflammatory Activity
Caption: Workflow for the discovery of novel anti-inflammatory agents.
Detailed Protocol: In Vitro COX Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.
-
Preparation of Reagents:
-
COX-1 and COX-2 enzymes (human recombinant).
-
Arachidonic acid (substrate).
-
Fluorometric or colorimetric probe (e.g., ADHP for fluorometric assay).
-
Assay buffer (e.g., Tris-HCl).
-
Test compounds and reference inhibitor (e.g., celecoxib).
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, heme, and the respective COX enzyme.
-
Add serially diluted test compounds or reference inhibitor.
-
Incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further period (e.g., 10 minutes).
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Anticancer Agents
Scientific Rationale: The pyrazole scaffold is present in several approved anticancer drugs that target various kinases.[5][6] The structural features of this compound can be exploited to design inhibitors of specific kinases implicated in cancer progression. Furthermore, pyrazole derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[6]
Experimental Workflow: Anticancer Drug Discovery Cascade
Caption: A streamlined workflow for identifying and characterizing novel anticancer compounds.
Detailed Protocol: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value for each compound on each cell line.
-
Antimicrobial Agents
Scientific Rationale: The emergence of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Pyrazole derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[7] this compound can serve as a starting point for the synthesis of novel antimicrobial agents.
Experimental Workflow: Antimicrobial Screening
Caption: A comprehensive workflow for the evaluation of antimicrobial activity.
Detailed Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation:
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Reading the Results:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.
-
Alternatively, a growth indicator like resazurin can be used for a colorimetric endpoint.[8]
-
Coordination Chemistry and Catalysis: A Versatile Ligand
The presence of both a pyrazole ring and a carboxylic acid group makes this compound an excellent candidate for use as a ligand in coordination chemistry. The pyrazole nitrogen atoms and the carboxylate oxygen atoms can coordinate to a wide range of metal ions, leading to the formation of diverse coordination complexes with interesting structural and functional properties.
Scientific Rationale: Pyrazole-based ligands have been extensively used to create metal complexes with catalytic activity in various organic transformations.[9][10][11] The electronic and steric properties of the ligand can be fine-tuned by modifying the pyrazole ring, influencing the catalytic performance of the resulting metal complex.
Potential Applications:
-
Homogeneous Catalysis: Complexes of this compound with transition metals like palladium, rhodium, and ruthenium could be investigated as catalysts for cross-coupling reactions, hydrogenations, and oxidations.
-
Bioinorganic Chemistry: The ligand can be used to model the active sites of metalloenzymes.
-
Materials Science: The formation of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic or luminescent properties is a promising area of research.
Experimental Workflow: Synthesis and Catalytic Testing of a Metal Complex
Caption: A general workflow for the development of new catalysts.
Detailed Protocol: Synthesis of a Palladium(II) Complex and its use in a Suzuki Cross-Coupling Reaction
-
Synthesis of the Palladium(II) Complex:
-
Dissolve this compound and a suitable base (e.g., sodium carbonate) in a solvent like methanol.
-
Add a solution of palladium(II) chloride in the same solvent.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Isolate the resulting complex by filtration and characterize it using techniques such as single-crystal X-ray diffraction, FT-IR, and NMR spectroscopy.
-
-
Catalytic Suzuki Cross-Coupling Reaction:
-
In a reaction vessel, combine an aryl halide (e.g., bromobenzene), an arylboronic acid (e.g., phenylboronic acid), a base (e.g., potassium carbonate), and the synthesized palladium complex as the catalyst.
-
Add a suitable solvent (e.g., a mixture of toluene and water).
-
Heat the reaction mixture under an inert atmosphere for a specified time.
-
Monitor the reaction progress by techniques like TLC or GC-MS.
-
After completion, isolate and purify the biphenyl product and calculate the yield.
-
Conclusion and Future Outlook
This compound is a molecule with significant, yet largely unexplored, potential. Its versatile structure makes it an attractive starting point for research in medicinal chemistry, coordination chemistry, and materials science. This guide has provided a comprehensive overview of its potential applications and detailed experimental protocols to facilitate its investigation. The systematic exploration of this compound and its derivatives is poised to yield exciting discoveries and contribute to the advancement of various scientific fields.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. srrjournals.com [srrjournals.com]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cobalt complexes with pyrazole ligands as catalyst precursors for the peroxidative oxidation of cyclohexane: X-ray absorption spectroscopy studies and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling of (3-methyl-1H-pyrazol-1-yl)acetic acid
Abstract: (3-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic building block of significant interest in pharmaceutical and agrochemical research.[1] Its utility as a precursor for bioactive molecules, including potential anti-inflammatory and analgesic agents, necessitates a thorough understanding of its safety profile and handling requirements.[1] This guide provides a comprehensive overview for researchers, chemists, and drug development professionals, detailing the compound's properties, associated hazards, and robust protocols for safe handling, storage, emergency response, and disposal. The following procedures are synthesized from authoritative safety data for the target compound and structurally similar pyrazole derivatives to ensure a conservative and proactive approach to laboratory safety.
Section 1: Compound Identification and Physicochemical Properties
A foundational aspect of safe laboratory practice is the unambiguous identification of the chemical substance in use. This section provides the key identifiers and physical characteristics of this compound.
| Property | Value | Source/Note |
| IUPAC Name | This compound | N/A |
| CAS Number | 180741-30-4 | [] |
| Molecular Formula | C₆H₈N₂O₂ | [3] |
| Molecular Weight | 140.14 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from analogs |
| Solubility | Soluble in water | [4] |
Section 2: Hazard Identification and Toxicological Profile
Understanding the potential hazards is critical for risk mitigation. The hazard profile for this compound, based on data from closely related pyrazole acetic acid analogs, indicates that it should be handled as a hazardous substance.
GHS Classification Summary
| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302 | Warning | Harmful if swallowed.[5][6] |
| Acute Toxicity, Dermal | Category 4 | H312 | Warning | Harmful in contact with skin.[5] |
| Acute Toxicity, Inhalation | Category 4 | H332 | Warning | Harmful if inhaled.[5] |
| Skin Corrosion/Irritation | Category 2 | H315 | Warning | Causes skin irritation.[4][6][7] |
| Serious Eye Damage/Irritation | Category 2A | H319 | Warning | Causes serious eye irritation.[4][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | Warning | May cause respiratory irritation.[4][6][7] |
Toxicological Narrative:
-
Oral Toxicity: The compound is considered harmful if ingested.[5][6] Accidental swallowing may lead to systemic effects, and immediate medical attention is required.
-
Dermal and Eye Contact: As a classified skin and serious eye irritant, direct contact can cause redness, inflammation, and pain.[4][6][7] Prolonged skin contact may lead to more severe irritation. Ocular exposure can result in significant irritation and potential damage if not addressed promptly.
-
Inhalation: Inhalation of dust or aerosols may irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[4][7][8] It is crucial to handle the solid form in a manner that minimizes dust generation.
Section 3: Safe Handling and Storage Protocols
Adherence to rigorous handling and storage procedures is the primary defense against exposure and chemical incidents.
3.1 Laboratory Handling
-
Access Control: Work with this compound should be restricted to trained personnel in a designated and controlled laboratory area.
-
Ventilation: All manipulations of this compound, particularly those that could generate dust (e.g., weighing, transferring), must be performed inside a certified chemical fume hood to prevent inhalation exposure.[4][9][10]
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[7][9] Do not eat, drink, or smoke in the laboratory area.[4][11]
-
Minimizing Dust: Use techniques that minimize the generation of dust. If possible, handle as a solution. When handling the solid, pour carefully to avoid aerosolization.
3.2 Storage Requirements
-
Container: Store in a tightly sealed, properly labeled container to prevent contamination and moisture absorption.[7][9][12]
-
Location: Keep the container in a cool, dry, and well-ventilated area.[7][9][12]
-
Incompatibilities: Segregate from incompatible materials. The chemical structure suggests a potential for vigorous reactions with strong oxidizing agents, strong bases, amines, and strong reducing agents.[4] Storing these chemicals separately prevents the risk of accidental mixing, which could lead to decomposition or the generation of hazardous byproducts.
Section 4: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered safety approach combining engineering controls and appropriate PPE is mandatory.
4.1 Engineering Controls
The primary engineering control for handling this compound is a Chemical Fume Hood .[10] This provides containment and ventilation, protecting the user from inhaling dust or vapors. Additionally, laboratory facilities must be equipped with easily accessible Eyewash Stations and Safety Showers for immediate emergency use.[4][8][9]
4.2 Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | Safety glasses with side-shields (ANSI Z87.1) or chemical safety goggles (European Standard EN 166).[5][9][13] | Protects against splashes and airborne particles, preventing serious eye irritation. |
| Hand | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, irritation, and potential dermal absorption.[5][8] |
| Body | A standard laboratory coat. Long-sleeved clothing should be worn.[5][9] | Protects skin on the arms and body from accidental contact. |
| Respiratory | Not required if handled in a fume hood. For situations with potential for high dust exposure, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[4][5][8] | Prevents inhalation of irritant dust. |
Workflow for Safe Laboratory Handling
Caption: Standard workflow for handling this compound.
Section 5: Accidental Release and First Aid Measures
Preparedness is key to mitigating the harm from accidents.
5.1 First Aid Measures
Immediate and appropriate first aid is crucial following any exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4][9][14] Seek immediate medical attention.[9][14]
-
Skin Contact: Remove all contaminated clothing.[14] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][5] If skin irritation persists, seek medical attention.[4]
-
Inhalation: Move the victim to fresh air immediately.[5][9][14] If breathing is difficult, provide oxygen. If the victim is not breathing, administer artificial respiration. Seek immediate medical attention.[5][9]
-
Ingestion: Do NOT induce vomiting.[5][14] If the victim is conscious and alert, rinse their mouth with water.[5][14] Never give anything by mouth to an unconscious person.[9] Call a poison control center or doctor immediately for treatment advice.[5][14]
5.2 Accidental Release Measures
In the event of a spill, follow a structured response to ensure safety and proper cleanup.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate & Secure: Immediately alert others in the area and evacuate non-essential personnel. Secure the entrance to the affected area.[15]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don appropriate PPE, including respiratory protection if the spill is large or has generated significant dust.[8]
-
Containment: For a solid spill, carefully sweep up the material, avoiding dust creation.[4][5] Place the swept material into a suitable, labeled, and sealed container for hazardous waste disposal.[4][5]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., water, if appropriate) and then soap and water. Collect all cleaning materials in a sealed bag for disposal as hazardous waste.
-
Reporting: Report the incident to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department.
Spill Response Decision Tree
Caption: Decision-making process for responding to a chemical spill.
Section 6: Disposal Considerations
Waste generated from the use of this compound must be treated as hazardous.
-
Waste Classification: This material is classified as hazardous waste.[5] Do not dispose of it in standard trash or down the drain.[4]
-
Procedure: Collect all waste, including contaminated consumables (e.g., gloves, paper towels) and excess reagent, in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with federal, state, and local environmental regulations.[5][8] Consult with your institution's EHS department for specific guidelines and to arrange for professional waste pickup.
Section 7: Synthesis and Reactivity Context
This compound is a valuable intermediate in organic synthesis.[1][] It is often used in the construction of more complex heterocyclic systems for applications in medicinal chemistry and agriculture.[1][16][17] Its structure, featuring a carboxylic acid group and a pyrazole ring, makes it reactive under various conditions. The safety precautions outlined in this guide are directly informed by this reactivity, particularly the need to avoid unintended reactions with strong bases, oxidizing agents, and reducing agents.[4]
References
- 1. chemimpex.com [chemimpex.com]
- 3. (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid | C6H9N3O2 | CID 4737041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.ie [fishersci.ie]
- 6. angenechemical.com [angenechemical.com]
- 7. aksci.com [aksci.com]
- 8. orimckenney.faculty.ucdavis.edu [orimckenney.faculty.ucdavis.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. echemi.com [echemi.com]
- 14. uwm.edu [uwm.edu]
- 15. nj.gov [nj.gov]
- 16. (3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid hydrochloride | 1255718-05-8 | Benchchem [benchchem.com]
- 17. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
A Comprehensive Technical Guide to the Solubility of (3-methyl-1H-pyrazol-1-yl)acetic acid for Researchers and Drug Development Professionals
Abstract
(3-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various solvents is paramount for its synthesis, purification, formulation, and biological screening. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It details the well-established equilibrium shake-flask method, offers guidance on data interpretation, and presents a framework for systematically characterizing the solubility profile of this compound. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this and similar chemical entities.
Introduction to this compound and the Significance of Solubility
This compound belongs to the pyrazole class of heterocyclic compounds. Pyrazoles are a common scaffold in many pharmaceutically active molecules, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The structure of this compound, featuring a pyrazole ring, a methyl group, and a carboxylic acid moiety, suggests a molecule with a unique combination of polarity and hydrogen bonding capabilities that will govern its solubility.
Solubility is a critical physicochemical property in the drug discovery and development process.[5][6] Poor aqueous solubility can lead to low bioavailability, hindering a compound's therapeutic efficacy.[5][6] Furthermore, understanding a compound's solubility in organic solvents is essential for:
-
Synthesis and Purification: Selecting appropriate solvents for reactions and crystallization.
-
Formulation: Developing suitable delivery systems, such as oral solutions, suspensions, or intravenous formulations.
-
In Vitro and In Vivo Screening: Ensuring accurate concentration of the compound in biological assays.
This guide will provide the necessary tools to experimentally determine and interpret the solubility of this compound.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[7] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key structural features of this compound that influence its solubility are:
-
Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature will likely confer solubility in polar protic solvents like water, methanol, and ethanol. The acidic nature of this group (typical pKa for a carboxylic acid is around 3-5) means its solubility will be highly pH-dependent in aqueous solutions. In basic solutions (pH > pKa), it will deprotonate to form a highly polar carboxylate salt, which is expected to be much more water-soluble.
-
Pyrazole Ring: The pyrazole ring contains two nitrogen atoms, one of which can act as a hydrogen bond acceptor. The ring system itself has aromatic character.[1]
-
Methyl Group (-CH3): This is a nonpolar, hydrophobic group that will contribute to solubility in less polar or nonpolar solvents.
The interplay of these functional groups will determine the overall solubility profile of the molecule.
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[8][9] It involves saturating a solvent with a compound and then measuring the concentration of the dissolved substance.
Materials and Equipment
-
This compound (solid)
-
A range of analytical grade solvents (e.g., water, phosphate-buffered saline (PBS) at various pHs, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, dichloromethane, hexane)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.
-
Add a known volume of the chosen solvent to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. For many compounds, 24 to 72 hours is adequate.[10] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the measured concentration does not change over time).
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
To remove any remaining undissolved solid, either:
-
Centrifuge the sample at high speed and collect the supernatant.
-
Filter the supernatant through a syringe filter. Adsorption of the compound to the filter should be checked.
-
-
-
Quantification:
-
Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method or another appropriate technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the experimental samples.
-
-
Data Reporting:
-
Calculate the solubility as the mean of at least three replicate experiments.
-
Report the solubility in units of mg/mL or µg/mL.
-
Visualization of the Experimental Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Hypothetical Solubility Data and Interpretation
The following table presents a hypothetical solubility profile for this compound in a range of solvents. This serves as a template for presenting experimentally determined data.
| Solvent | Solvent Class | Hypothetical Solubility at 25 °C (mg/mL) | Interpretation and Implications |
| Water (pH 3.0) | Polar Protic | 0.5 | Low solubility in acidic aqueous media. May require enabling formulation for oral delivery. |
| PBS (pH 7.4) | Polar Protic | 15.0 | Significantly higher solubility at physiological pH due to salt formation. Good for in vitro biological assays. |
| Methanol | Polar Protic | 50.0 | High solubility. Good solvent for stock solutions and purification. |
| Ethanol | Polar Protic | 35.0 | Good solubility. Suitable for formulation and as a co-solvent. |
| Acetone | Polar Aprotic | 20.0 | Moderate solubility. Useful for synthesis and purification. |
| Acetonitrile | Polar Aprotic | 18.0 | Moderate solubility. Common mobile phase component in HPLC. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Very high solubility. Excellent for preparing high-concentration stock solutions for screening. |
| Ethyl Acetate | Moderately Polar | 5.0 | Moderate solubility. Useful for extraction from aqueous solutions. |
| Dichloromethane | Nonpolar | 1.0 | Low solubility. Can be used for selective extractions. |
| Hexane | Nonpolar | < 0.1 | Practically insoluble. Useful as an anti-solvent for precipitation. |
Visualizing Solvent Classes
Caption: Classification of Common Laboratory Solvents.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][12]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[11][13] Avoid contact with skin and eyes.[12] In case of contact, rinse thoroughly with water.[12]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[11]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases (unless intentionally creating a salt for solubility).
Always consult the specific SDS for any chemical before use.
Conclusion
The solubility of this compound is a fundamental property that dictates its utility in research and development. This guide has provided a robust framework for understanding and experimentally determining its solubility profile. By applying the principles and protocols outlined herein, researchers can generate the critical data needed to advance their work with this promising compound, from optimizing reaction conditions to developing effective formulations.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. chem.ws [chem.ws]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fishersci.com [fishersci.com]
- 12. aaronchem.com [aaronchem.com]
- 13. buyat.ppg.com [buyat.ppg.com]
Methodological & Application
Synthesis of Novel PERK Inhibitors Utilizing a (3-methyl-1H-pyrazol-1-yl)acetic acid Scaffold: An Application Guide
Introduction: Targeting PERK in Disease
Protein kinase R (PKR)-like endoplasmic reticulum (ER) kinase (PERK) is a critical sensor of cellular stress, playing a pivotal role in the unfolded protein response (UPR).[1][2] The UPR is a signaling network that allows cells to adapt to and survive periods of ER stress, which can be caused by a variety of factors including nutrient deprivation, hypoxia, and the accumulation of misfolded proteins.[3][4] While transient activation of PERK is a pro-survival signal, chronic PERK signaling can be detrimental and contribute to the pathology of numerous diseases, including cancer and neurodegenerative disorders.[2][3]
In the context of cancer, tumor cells often experience high levels of ER stress due to their rapid proliferation and the harsh tumor microenvironment.[3] This reliance on the UPR for survival makes PERK an attractive therapeutic target. Inhibition of PERK can push cancer cells beyond their adaptive capacity, leading to programmed cell death (apoptosis).[3] Similarly, in neurodegenerative diseases such as Alzheimer's and Parkinson's, the accumulation of misfolded protein aggregates leads to chronic ER stress and neuronal cell death.[3] Modulating the PERK pathway with small molecule inhibitors, therefore, presents a promising therapeutic strategy for these debilitating conditions.[3][5]
This guide provides a detailed protocol for the synthesis of a novel class of PERK inhibitors based on a (3-methyl-1H-pyrazol-1-yl)acetic acid scaffold. The pyrazole motif is a well-established pharmacophore in kinase inhibitor design, known for its ability to form key interactions within the ATP-binding pocket of various kinases. By coupling this compound with various aromatic amines, a library of potential PERK inhibitors can be generated for further biological evaluation.
The PERK Signaling Pathway
Under normal conditions, PERK is held in an inactive state through its association with the chaperone protein BiP (Binding immunoglobulin protein) in the ER lumen. Upon accumulation of unfolded proteins, BiP dissociates from PERK, leading to its dimerization and autophosphorylation, and subsequent activation. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event has two major consequences: a global attenuation of protein synthesis, which reduces the protein load on the ER, and the preferential translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.
References
- 1. Buy 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)acetic acid (EVT-6279595) | 1629892-65-4 [evitachem.com]
- 2. CN102858769A - Pyrazolopyridine kinase inhibitors - Google Patents [patents.google.com]
- 3. US6750239B2 - Pyrazole-derived kinase inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 5. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
(3-methyl-1H-pyrazol-1-yl)acetic acid in PI3-kinase inhibitor synthesis
(3-methyl-1H-pyrazol-1-yl)acetic acid: A Key Building Block in the Synthesis of Potent and Selective PI3-Kinase Inhibitors
Introduction: The Critical Role of the PI3K Pathway in Oncology
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), leading to the activation of PI3K.[3] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] This event recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a plethora of substrates, including the mammalian target of rapamycin (mTOR).[5][6]
Dysregulation of the PI3K/Akt/mTOR pathway is one of the most frequent alterations observed in human cancers, making it a prime target for therapeutic intervention.[3][5] The development of small molecule inhibitors targeting various nodes of this pathway has been a major focus in oncology drug discovery. These inhibitors are broadly classified into pan-PI3K inhibitors, isoform-specific inhibitors, and dual PI3K/mTOR inhibitors.[2]
The Pyrazole Moiety: A Privileged Scaffold in Kinase Inhibition
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its ability to form a variety of interactions with biological targets, including hydrogen bonds, and van der Waals forces.[1] In the context of kinase inhibitors, the pyrazole ring often serves as a hinge-binding motif, mimicking the adenine ring of ATP to anchor the inhibitor within the ATP-binding site of the kinase.[4][7] The strategic incorporation of pyrazole derivatives has led to the discovery of numerous potent and selective kinase inhibitors.[1]
This application note focuses on the utility of a specific pyrazole derivative, This compound , as a versatile building block in the synthesis of PI3-kinase inhibitors. We will provide a detailed synthetic protocol for its preparation and its subsequent use in the synthesis of a representative pyrazolyl-acetamide-based PI3K inhibitor.
Signaling Pathway Overview
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. EP3231792A1 - Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl)acetamide and n-((5-methyl-1h-pyrazole-1-yl)methyl)acetamide - Google Patents [patents.google.com]
- 7. rjpbcs.com [rjpbcs.com]
Application Note & Protocol: T3P® as a Superior Coupling Agent for the Amidation of (3-methyl-1H-pyrazol-1-yl)acetic acid
Introduction: The Imperative for Greener, More Efficient Amide Bond Formation
The synthesis of amide bonds is a cornerstone of modern drug discovery and development. However, traditional coupling agents often present significant challenges, including hazardous byproducts, harsh reaction conditions, and the risk of epimerization in chiral substrates. Propanephosphonic acid anhydride (T3P®) has emerged as a powerful and environmentally benign alternative, offering high yields, minimal side reactions, and a simplified workup process.[1][2] This application note provides a detailed protocol and scientific rationale for the use of T3P® in the coupling of (3-methyl-1H-pyrazol-1-yl)acetic acid with a primary amine, a common structural motif in pharmacologically active compounds.
T3P® distinguishes itself through its exceptional safety profile, being non-toxic, non-allergenic, and thermally stable.[3][4] A key advantage lies in the water-soluble nature of its byproducts, which allows for straightforward aqueous extraction and purification, a significant improvement over reagents that produce solid waste like dicyclohexylurea.[3][5] This "green" characteristic, combined with its high reactivity and selectivity, makes T3P® an ideal choice for scalable and sustainable pharmaceutical manufacturing.[2]
Mechanism of T3P®-Mediated Amide Coupling
The efficacy of T3P® as a coupling agent stems from its ability to activate the carboxylic acid group of this compound, rendering it susceptible to nucleophilic attack by an amine. The reaction proceeds through a well-defined mechanism:
-
Deprotonation: A base, typically a tertiary amine like triethylamine or diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a more nucleophilic carboxylate anion.[5][6]
-
Activation: The carboxylate anion attacks one of the phosphorus atoms of the cyclic T3P® anhydride, leading to the formation of a highly reactive mixed phosphonic-carboxylic anhydride intermediate and the opening of the T3P® ring.[5][6]
-
Nucleophilic Attack: The primary amine then attacks the activated carbonyl carbon of the mixed anhydride.
-
Amide Formation and Byproduct Release: The tetrahedral intermediate collapses to form the desired amide bond and releases a propanephosphonic acid byproduct. A second equivalent of the base neutralizes the generated acidic byproducts.[6]
This mechanism is highly efficient and generally proceeds under mild conditions, minimizing the risk of side reactions and preserving the stereochemical integrity of chiral centers.[3][7]
Figure 1: General mechanism of T3P®-mediated amide bond formation.
Experimental Protocol: Coupling of this compound with a Primary Amine
This protocol outlines a general procedure for the T3P®-mediated coupling of this compound with a representative primary amine. Optimization of reaction parameters may be necessary for specific substrates.
Materials and Reagents
| Reagent | Formula | MW | Purity | Supplier |
| This compound | C₆H₈N₂O₂ | 154.14 g/mol | ≥98% | Commercial Source |
| Primary Amine (e.g., Benzylamine) | C₇H₉N | 107.15 g/mol | ≥99% | Commercial Source |
| T3P® (50% solution in Ethyl Acetate) | (C₃H₇PO₂)₃ | 318.18 g/mol | 50% w/w | Commercial Source |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 g/mol | ≥99.5% | Commercial Source |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 g/mol | Anhydrous | Commercial Source |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 g/mol | Aqueous | Laboratory Prepared |
| Brine | NaCl | 58.44 g/mol | Saturated Aqueous | Laboratory Prepared |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 g/mol | Granular | Commercial Source |
Step-by-Step Procedure
References
- 1. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 2. How T3P Can Enable Greener Cost-Effective Peptide Synthesis [outsourcedpharma.com]
- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 5. youtube.com [youtube.com]
- 6. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 7. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Application Notes and Protocols for the NMR Characterization of Products from (3-methyl-1H-pyrazol-1-yl)acetic acid
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The functionalization of this privileged heterocycle allows for the fine-tuning of a compound's physicochemical and biological properties. (3-methyl-1H-pyrazol-1-yl)acetic acid is a versatile building block in this regard, offering a reactive handle for the synthesis of a diverse array of derivatives, such as esters and amides. The unambiguous structural confirmation of these products is paramount for the integrity of any research or drug development program. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of these small molecules in solution.[2]
This guide provides a detailed framework for the NMR characterization of reaction products derived from this compound. It is designed to move beyond a simple recitation of steps, offering insights into the rationale behind the experimental design and data interpretation, thereby ensuring scientific rigor and trustworthiness in your results.
Foundational Principles: Understanding the NMR Signature of the this compound Moiety
A thorough understanding of the NMR spectrum of the starting material is critical for identifying the changes that occur upon chemical transformation. The structure of this compound, shown below, gives rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra.
Structure of this compound
Caption: Structure and atom numbering of this compound.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the predicted chemical shifts for the core structure. These values are based on the analysis of structurally similar pyrazole derivatives and serve as a baseline for spectral interpretation.[1][3]
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Pyrazole-CH₃ | C, H | ~2.2 | ~13 | Singlet, 3H |
| Pyrazole-H4 | C, H | ~6.0 | ~106 | Doublet (J ≈ 2-3 Hz), 1H |
| Pyrazole-H5 | C, H | ~7.4 | ~139 | Doublet (J ≈ 2-3 Hz), 1H |
| N-CH₂ | C, H | ~4.9 | ~50 | Singlet, 2H |
| COOH | C, H | ~10-12 | ~170 | Broad singlet, 1H (exchangeable) |
| Pyrazole-C3 | C | - | ~149 | Quaternary carbon |
| Pyrazole-C5 | C | - | ~139 | Quaternary carbon |
Causality behind the Chemical Shifts:
-
The protons on the pyrazole ring (H4 and H5) appear in the aromatic region, with H5 typically being more downfield due to its proximity to the electronegative nitrogen atom at position 1.
-
The methylene protons (N-CH₂) are deshielded by the adjacent nitrogen atom and the carboxylic acid group.
-
The methyl group protons (CH₃) resonate in the typical aliphatic region.
-
In the ¹³C NMR spectrum, the quaternary carbons of the pyrazole ring (C3 and C5) are readily identifiable. The carbonyl carbon of the carboxylic acid appears significantly downfield.
Application Note I: Characterization of an Esterification Product - Ethyl (3-methyl-1H-pyrazol-1-yl)acetate
Esterification of the carboxylic acid moiety is a common synthetic transformation. This application note details the expected NMR changes upon conversion to the ethyl ester.
Expected Spectral Changes
The primary changes in the NMR spectra will be observed in the signals corresponding to the carboxylic acid group and the newly introduced ethyl group.
| Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| O-CH₂ (ethyl) | ~4.2 | ~61 | Quartet (J ≈ 7 Hz), 2H |
| CH₃ (ethyl) | ~1.2 | ~14 | Triplet (J ≈ 7 Hz), 3H |
| C=O (ester) | - | ~168 | Shifted slightly upfield compared to the carboxylic acid. |
| COOH proton | Disappears | - | The acidic proton is replaced by the ethyl group. |
Protocol: NMR Analysis of Ethyl (3-methyl-1H-pyrazol-1-yl)acetate
Objective: To confirm the structure of the synthesized ethyl ester and assess its purity.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time for accurate integration if quantitative analysis is required.[4]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
-
2D NMR Acquisition (Recommended for full structural confirmation):
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. A key correlation to observe is between the O-CH₂ and CH₃ protons of the ethyl group.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons to their directly attached carbons, confirming the assignments made from the 1D spectra.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations to look for are:
-
Workflow for Ester Characterization
Caption: Experimental workflow for the NMR characterization of the ethyl ester product.
Application Note II: Characterization of an Amide Coupling Product - N-benzyl-2-(3-methyl-1H-pyrazol-1-yl)acetamide
Amide bond formation is a fundamental reaction in drug discovery. This section outlines the NMR characterization of the product from the coupling of this compound with benzylamine.
Expected Spectral Changes
The formation of the amide bond will result in the appearance of signals for the benzyl group and a characteristic amide N-H proton signal.
| Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Amide N-H | ~6.5-8.5 | - | Broad singlet or triplet (if coupled to CH₂), 1H (exchangeable) |
| N-CH₂ (benzyl) | ~4.4 | ~44 | Doublet (J ≈ 6 Hz), 2H (coupled to N-H) |
| Aromatic CH (benzyl) | ~7.2-7.4 | ~127-138 | Multiplet, 5H |
| C=O (amide) | - | ~169 | Shifted slightly upfield compared to the carboxylic acid. |
| COOH proton | Disappears | - | The acidic proton is replaced by the amide group. |
Protocol: NMR Analysis of N-benzyl-2-(3-methyl-1H-pyrazol-1-yl)acetamide
Objective: To confirm the structure of the synthesized amide and assess its purity.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for amides as it can slow down N-H proton exchange, resulting in sharper signals and observable coupling to adjacent protons.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum, along with a DEPT-135 experiment.
-
2D NMR Acquisition:
-
COSY: Will show the coupling between the amide N-H and the benzylic N-CH₂ protons (if the N-H signal is not too broad).
-
HSQC: To correlate the protons of the benzyl group and the pyrazole moiety to their respective carbons.
-
HMBC: Crucial for confirming the connectivity across the amide bond. Look for correlations from:
-
The benzylic N-CH₂ protons to the amide carbonyl carbon (C=O).
-
The pyrazole N-CH₂ protons to the amide carbonyl carbon.
-
The amide N-H proton to the benzylic N-CH₂ carbon and the amide carbonyl carbon.[8]
-
-
Trustworthiness: A Self-Validating System through Comprehensive NMR Analysis
The protocols described above are designed to be self-validating. The combination of 1D and 2D NMR experiments provides a multi-faceted view of the molecular structure, where the data from one experiment corroborates the findings of another.
-
Internal Consistency: The integration values in the ¹H NMR spectrum must be consistent with the proposed structure. The multiplicities of the signals should be explainable by the coupling patterns observed in the COSY spectrum.
-
Cross-Verification: HSQC provides direct evidence for ¹H-¹³C one-bond correlations, while HMBC provides the framework of the carbon skeleton through long-range correlations. A proposed structure is only considered confirmed when all observed 2D correlations are consistent with it.
-
Purity Assessment: Quantitative NMR (qNMR) can be employed to determine the purity of the synthesized products with high accuracy and precision.[9][10][11] This involves the use of an internal standard with a known concentration and comparing the integral of a signal from the analyte to that of the internal standard.
For reporting NMR data, it is recommended to follow the guidelines set forth by the International Union of Pure and Applied Chemistry (IUPAC).[12][13][14][15]
Logical Relationship of NMR Experiments for Structural Elucidation
Caption: Interconnectivity of NMR experiments for robust structure confirmation.
References
- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purity determination of a new antifungal drug candidate using quantitative 1 H NMR spectroscopy: Method validation and comparison of calibration approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. publications.iupac.org [publications.iupac.org]
- 15. Chemical Shift Referencing [nmr.chem.ucsb.edu]
The Strategic Application of (3-Methyl-1H-pyrazol-1-yl)acetic Acid in Modern Medicinal Chemistry
Introduction: The Pyrazole Scaffold as a Cornerstone in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its remarkable versatility allows it to engage in a wide array of biological interactions, leading to a diverse range of pharmacological activities.[3] Pyrazole-containing compounds have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[2][3] This has culminated in the successful development of blockbuster drugs such as the anti-inflammatory agent Celecoxib and the phosphodiesterase-5 inhibitor Sildenafil, underscoring the therapeutic significance of this heterocyclic core.
This application note provides a detailed exploration of a key derivative, (3-methyl-1H-pyrazol-1-yl)acetic acid , a versatile building block for the synthesis of novel therapeutic agents. We will delve into its synthesis, chemical properties, and its strategic application in the design and development of new drug candidates, complete with detailed experimental protocols for its preparation and derivatization.
Chemical Profile and Synthetic Strategy
This compound is a bifunctional molecule featuring a reactive carboxylic acid group appended to the N1 position of the 3-methylpyrazole ring. This arrangement provides an excellent handle for further chemical modifications, such as amide bond formation, allowing for the facile introduction of diverse chemical moieties to explore structure-activity relationships (SAR).
The synthesis of this compound is typically achieved through a two-step process, beginning with the N-alkylation of 3-methylpyrazole followed by the hydrolysis of the resulting ester.
Visualizing the Synthetic Pathway
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl (3-methyl-1H-pyrazol-1-yl)acetate
This protocol details the N-alkylation of 3-methylpyrazole with ethyl bromoacetate. The choice of a base and solvent is critical for achieving good yields and minimizing side reactions. Anhydrous conditions are recommended to prevent hydrolysis of the haloacetate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 3-Methylpyrazole | 1453-58-3 | 82.10 g/mol | 1.0 eq |
| Ethyl Bromoacetate | 105-36-2 | 167.00 g/mol | 1.1 eq |
| Anhydrous Potassium Carbonate | 584-08-7 | 138.21 g/mol | 2.0 eq |
| Anhydrous Acetonitrile | 75-05-8 | 41.05 g/mol | As solvent |
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile, add 3-methylpyrazole (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the pyrazolate anion.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl (3-methyl-1H-pyrazol-1-yl)acetate.
Characterization (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35 (d, 1H, pyrazole-H), 6.00 (d, 1H, pyrazole-H), 4.80 (s, 2H, CH₂), 4.20 (q, 2H, OCH₂), 2.25 (s, 3H, CH₃), 1.25 (t, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 168.0 (C=O), 150.0 (C-pyrazole), 130.0 (C-pyrazole), 105.0 (C-pyrazole), 62.0 (OCH₂), 50.0 (NCH₂), 14.0 (OCH₂CH₃), 11.0 (CH₃).
Protocol 2: Synthesis of this compound
This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid. Both acidic and basic hydrolysis can be employed.[4] Basic hydrolysis is often preferred as it is generally faster and less prone to side reactions.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| Ethyl (3-methyl-1H-pyrazol-1-yl)acetate | (from Protocol 1) | 168.19 g/mol | 1.0 eq |
| Sodium Hydroxide | 1310-73-2 | 40.00 g/mol | 2.0 eq |
| Water | 7732-18-5 | 18.02 g/mol | As solvent |
| Hydrochloric Acid (concentrated) | 7647-01-0 | 36.46 g/mol | For acidification |
Procedure:
-
Dissolve ethyl (3-methyl-1H-pyrazol-1-yl)acetate (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in water.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.
-
A white precipitate of this compound will form.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the pure product.
Characterization (Expected):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.80 (br s, 1H, COOH), 7.50 (d, 1H, pyrazole-H), 6.10 (d, 1H, pyrazole-H), 4.90 (s, 2H, CH₂), 2.15 (s, 3H, CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 170.0 (C=O), 150.0 (C-pyrazole), 130.0 (C-pyrazole), 105.0 (C-pyrazole), 50.0 (NCH₂), 11.0 (CH₃).
Application in Medicinal Chemistry: A Versatile Scaffold for Drug Design
The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The carboxylic acid functionality serves as a key handle for derivatization, most commonly through amide bond formation, allowing for the exploration of diverse chemical space.
Application Example: Synthesis of Novel Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics. The pyrazole core is a common feature in many kinase inhibitors. This compound can be used to synthesize a library of potential kinase inhibitors through amide coupling with various amines.
Caption: Workflow for generating a library of potential kinase inhibitors.
Protocol 3: General Procedure for Amide Coupling
This protocol provides a general method for the synthesis of amide derivatives of this compound.
Materials and Reagents:
| Reagent | Role | Quantity |
| This compound | Starting Material | 1.0 eq |
| Amine (R-NH₂) | Reactant | 1.1 eq |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Coupling Agent | 1.2 eq |
| HOBt (Hydroxybenzotriazole) | Coupling Additive | 1.2 eq |
| DIPEA (N,N-Diisopropylethylamine) | Base | 2.0 eq |
| Anhydrous DMF (Dimethylformamide) | Solvent | - |
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of a readily functionalizable carboxylic acid group make it an ideal starting point for the construction of compound libraries for high-throughput screening. The proven track record of the pyrazole scaffold in approved drugs provides a strong rationale for the continued exploration of its derivatives. Future work in this area will likely focus on the application of this scaffold in the development of novel inhibitors for a range of therapeutic targets, including kinases, proteases, and other enzymes implicated in human diseases. The systematic derivatization of this compound, guided by computational modeling and SAR studies, holds significant promise for the discovery of next-generation therapeutics.
References
- 1. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-Alkyl-5-(diethylaminomethyl)-1-(1,3-thiazole)pyrazoles - Karayeva - Russian Journal of Organic Chemistry [kazanmedjournal.ru]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols for the Investigation of (3-methyl-1H-pyrazol-1-yl)acetic acid in Alzheimer's Disease Research
Abstract
Alzheimer's Disease (AD) is a progressive neurodegenerative disorder characterized by complex pathology, including amyloid-beta (Aβ) plaque deposition, neurofibrillary tangles (NFTs) of hyperphosphorylated tau protein, and neuroinflammation. Current therapeutic strategies offer symptomatic relief but fail to halt disease progression, underscoring the urgent need for novel, multi-target therapeutic agents.[1][2][3][4] The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[5][6] This document provides a comprehensive guide for researchers on the potential application and systematic evaluation of (3-methyl-1H-pyrazol-1-yl)acetic acid as a novel candidate for Alzheimer's disease research. We present the scientific rationale, key research questions, and detailed, field-proven protocols for a tiered experimental approach to characterize its efficacy, from initial in vitro biochemical screens to cell-based validation assays.
Scientific Rationale & Therapeutic Potential
The pyrazole heterocyclic ring system is a versatile scaffold in drug development due to its unique chemical properties.[1] It can act as both a hydrogen-bond donor and acceptor, enabling diverse interactions with biological targets.[5] Numerous pyrazole derivatives have been investigated for neurodegenerative diseases, showing promise in targeting key pathological pathways of AD.[1][3][5]
While this compound itself is a novel investigational compound in the context of AD, its structural motifs suggest several plausible mechanisms of action based on extensive research into related pyrazole-containing molecules:
-
Cholinesterase Inhibition: A primary strategy in symptomatic AD treatment is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to increase acetylcholine levels in the brain.[3] Various pyrazole and pyrazoline derivatives have demonstrated potent AChE inhibitory activity.[7][8][9] The structural arrangement of this compound provides a framework that could potentially interact with the active site of these enzymes.
-
Anti-Amyloidogenic Properties: The aggregation of Aβ peptides is a central event in AD pathogenesis. Pyrazole-based compounds have been shown to interfere with Aβ generation and aggregation, potentially by inhibiting key enzymes like beta-secretase 1 (BACE1) or by directly binding to Aβ monomers or oligomers.[1][4][10]
-
Anti-inflammatory Effects: Chronic neuroinflammation mediated by microglia and astrocytes contributes significantly to neuronal damage in AD. Pyrazole derivatives have exhibited anti-inflammatory properties, suggesting they may modulate inflammatory signaling pathways and reduce the production of pro-inflammatory cytokines.[1][6]
-
Antioxidant Activity: Oxidative stress is another critical component of AD pathology. The pyrazole ring system can be functionalized to incorporate moieties with antioxidant capabilities, which may protect neurons from oxidative damage.[1][3]
The proposed investigation of this compound is therefore grounded in the established therapeutic potential of the broader pyrazole class, positioning it as a candidate for a multi-target approach to AD therapy.
Diagram 1: Hypothesized Multi-Target Action in Alzheimer's Disease
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Pyrazole Moiety in the Treatment of Alzheimer's Disease: A Comprehensive Review of Various Synthetic Routes and Probable Mechanisms of Action | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrazolines as potential anti-Alzheimer's agents: DFT, molecular docking, enzyme inhibition and pharmacokinetic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Investigation of (3-methyl-1H-pyrazol-1-yl)acetic acid as a Putative Ligand for the Creatine Transporter-1 (SLC6A8)
Foreword: The Unmet Need in Creatine Transporter Deficiency and the Rationale for Novel Ligand Discovery
Creatine is fundamental to cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as the brain and muscle. The creatine transporter-1 (CRT-1), encoded by the SLC6A8 gene, is a sodium- and chloride-dependent symporter responsible for the uptake of creatine into these critical cells.[1] Genetic mutations in SLC6A8 lead to Creatine Transporter Deficiency (CTD), an X-linked metabolic disorder characterized by severe intellectual disability, developmental delays, seizures, and autistic-like behaviors.[2][3] A hallmark of CTD is the profound depletion of cerebral creatine, a condition for which there is currently no effective treatment.[4] The development of small molecule ligands that can modulate CRT-1 function is therefore of significant therapeutic interest. Such molecules could serve as pharmacological chaperones to rescue misfolded transporter variants or as inhibitors to probe the transporter's role in other pathologies, such as cancer.[5][6]
This document provides a comprehensive guide for the investigation of a novel pyrazole-based compound, (3-methyl-1H-pyrazol-1-yl)acetic acid, as a potential ligand for CRT-1. While direct evidence for this specific molecule's activity is not yet established in the public domain, the pyrazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, known for its diverse biological activities and its presence in numerous approved drugs.[7][8] This guide is structured to provide a logical, scientifically rigorous framework for the synthesis, in vitro characterization, and preliminary in vivo assessment of this and similar candidate molecules.
Section 1: Synthesis and Physicochemical Characterization of this compound
A reliable synthetic route and thorough characterization are the foundation of any investigation into a novel chemical entity. The proposed synthesis of this compound is based on established methods for the N-alkylation of pyrazole derivatives.[9][10][11]
Proposed Synthetic Protocol
The synthesis of the target compound can be approached via a direct N-alkylation of 3-methylpyrazole with an appropriate 2-haloacetic acid ester, followed by hydrolysis.
-
Step 1: N-Alkylation of 3-methylpyrazole.
-
To a solution of 3-methylpyrazole (1.0 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the pyrazole nitrogen.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ethyl (3-methyl-1H-pyrazol-1-yl)acetate by column chromatography on silica gel.
-
-
Step 2: Saponification to the Carboxylic Acid.
-
Dissolve the purified ethyl (3-methyl-1H-pyrazol-1-yl)acetate in a mixture of ethanol and water.
-
Add an excess of a base such as sodium hydroxide (NaOH, 2-3 equivalents).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to a pH of 3-4 with a dilute acid (e.g., 1 M HCl).
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Physicochemical Characterization
The identity and purity of the synthesized compound should be rigorously confirmed using a panel of analytical techniques:
| Parameter | Method | Expected Outcome |
| Identity | ¹H and ¹³C NMR Spectroscopy | Characteristic peaks corresponding to the pyrazole ring protons and carbons, the methyl group, and the acetic acid moiety. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated mass of C₆H₈N₂O₂. | |
| Purity | High-Performance Liquid Chromatography (HPLC) | A single major peak indicating >95% purity. |
| Physical Properties | Melting Point (MP) | A sharp melting point range. |
| Solubility | Determination of solubility in aqueous buffers and organic solvents. |
Section 2: In Vitro Characterization of CRT-1 Ligand Binding and Function
The following protocols are designed to assess the interaction of this compound with the creatine transporter-1 at the molecular and cellular levels.
Radioligand Binding Assay for CRT-1
This assay determines the affinity of the test compound for CRT-1 by measuring its ability to compete with a radiolabeled ligand.
-
Principle: A fixed concentration of a radiolabeled ligand (e.g., [³H]-creatine) is incubated with a source of CRT-1 (e.g., cell membranes from a stable cell line overexpressing human SLC6A8) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound to the transporter is then measured.
-
Protocol:
-
Membrane Preparation: Homogenize cells expressing CRT-1 in a cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in a suitable assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-creatine (typically at or near its Kd), and a range of concentrations of this compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Cellular Creatine Uptake Assay
This functional assay measures the ability of the test compound to inhibit the transport of creatine into intact cells.[12]
-
Principle: Cells expressing CRT-1 are incubated with radiolabeled creatine in the presence of the test compound. The amount of radioactivity accumulated inside the cells is a measure of transporter activity.
-
Protocol:
-
Cell Culture: Plate cells stably expressing human SLC6A8 (e.g., HEK293 or U-2 OS cells) in 96-well plates and grow to confluence.[5][13]
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound in a suitable buffer (e.g., Krebs-Ringer-HEPES).
-
Initiation of Uptake: Add a solution containing [³H]-creatine to each well to initiate the uptake.
-
Termination of Uptake: After a defined incubation period (e.g., 10-30 minutes), rapidly wash the cells with ice-cold buffer to stop the transport and remove extracellular radiolabel.
-
Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials for counting.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of creatine uptake by plotting the percentage of uptake versus the logarithm of the test compound concentration.
-
Section 3: Preclinical Evaluation in Animal Models of Creatine Transporter Deficiency
Should in vitro studies indicate significant activity, evaluation in a relevant animal model of CTD is the next logical step. Several rodent models that recapitulate the key features of the human disease have been developed.[2][14]
Selection of an Animal Model
The choice of animal model will depend on the specific research question. Whole-body Slc6a8 knockout mice are suitable for studying the systemic effects of CRT-1 dysfunction and for evaluating the efficacy of potential therapeutics on both central and peripheral symptoms.[14] Brain-specific knockout models are useful for dissecting the neurological consequences of cerebral creatine deficiency.[15]
In Vivo Efficacy Studies
-
Pharmacokinetic (PK) Assessment: Before efficacy studies, it is crucial to determine the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, and importantly, its ability to cross the blood-brain barrier.
-
Treatment Paradigm: Administer the test compound to Slc6a8 knockout and wild-type control animals via a suitable route (e.g., oral gavage, intraperitoneal injection). The dosing regimen will be informed by the PK data.
-
Behavioral Phenotyping: A battery of behavioral tests can be used to assess the impact of the treatment on the cognitive and behavioral deficits observed in the CTD model. These may include:
-
Novel Object Recognition Test: To assess learning and memory.
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Open Field Test: To measure locomotor activity and anxiety-like behavior.
-
-
Biochemical Analysis: At the end of the treatment period, collect brain and muscle tissues to measure creatine levels using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry. An increase in brain creatine levels in treated knockout animals would be a key indicator of efficacy.
Section 4: Data Interpretation and Future Directions
The data generated from these studies will provide a comprehensive profile of this compound as a potential CRT-1 ligand.
| Assay | Key Parameter | Interpretation |
| Radioligand Binding | Ki | A low nanomolar Ki value would indicate high binding affinity. |
| Cellular Uptake | IC₅₀ | A potent IC₅₀ value would confirm functional inhibition of the transporter. |
| In Vivo Studies | Improved Behavioral Phenotype | Suggests that the compound can rescue functional deficits associated with CTD. |
| Increased Brain Creatine | Provides direct evidence of target engagement and a desired physiological outcome. |
A successful outcome from these studies would warrant further investigation, including lead optimization to improve potency, selectivity, and pharmacokinetic properties, as well as more extensive preclinical safety and toxicology studies. The exploration of novel chemical scaffolds, such as the pyrazole-acetic acid core, is a critical step towards developing a much-needed therapy for individuals with Creatine Transporter Deficiency.
References
- 1. The Creatine Transporter Unfolded: A Knotty Premise in the Cerebral Creatine Deficiency Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Creatine transporter–deficient rat model shows motor dysfunction, cerebellar alterations, and muscle creatine deficiency without muscle atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Novel Corrector for Variants of SLC6A8: A Therapeutic Opportunity for Creatine Transporter Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic targeting of SLC6A8 creatine transporter suppresses colon cancer progression and modulates human creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles [mdpi.com]
- 11. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 12. Functional characterization of missense variants in the creatine transporter gene (SLC6A8): improved diagnostic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | A Mouse Model of Creatine Transporter Deficiency Reveals Impaired Motor Function and Muscle Energy Metabolism [frontiersin.org]
- 15. JCI - Cyclocreatine treatment improves cognition in mice with creatine transporter deficiency [jci.org]
Troubleshooting & Optimization
Common side reactions in the synthesis of (3-methyl-1H-pyrazol-1-yl)acetic acid derivatives
Welcome to the technical support center for the synthesis of (3-methyl-1H-pyrazol-1-yl)acetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: Why am I getting two isomers during the N-alkylation of 3-methylpyrazole?
This is the most common issue in the synthesis of this compound derivatives. The formation of two regioisomers, N1- and N2-alkylated products, is due to the presence of two reactive nitrogen atoms in the pyrazole ring. The regioselectivity of the alkylation is influenced by several factors, including steric hindrance, the electronic properties of the pyrazole ring, and the reaction conditions.[1][2][3]
-
N1-alkylation typically occurs at the nitrogen atom further away from the methyl group.
-
N2-alkylation occurs at the nitrogen atom adjacent to the methyl group.
The ratio of these isomers can vary significantly depending on the chosen synthetic route.
Part 2: Troubleshooting Guide
Issue 1: Poor Regioselectivity in N-Alkylation
Question: My reaction is producing a mixture of N1 and N2 isomers that are difficult to separate. How can I improve the regioselectivity to favor the desired N1-alkylated product?
Answer: Achieving high regioselectivity is a critical challenge. The choice of base, solvent, and catalyst can significantly influence the outcome.
Underlying Cause: The relative nucleophilicity of the two nitrogen atoms in 3-methylpyrazole is similar, leading to competitive alkylation. The N1 position is generally less sterically hindered, while the N2 position can be more electronically favored in some cases.
Troubleshooting Strategies:
-
Base Selection: The nature of the base plays a crucial role in determining the site of deprotonation and subsequent alkylation.[2][3]
-
For N1-selectivity: Weaker bases like potassium carbonate (K₂CO₃) in a polar apathetic solvent such as DMF or acetonitrile are often preferred.[2] This is a common and cost-effective method.
-
For N2-selectivity: Stronger bases like sodium hydride (NaH) can sometimes favor the N2 isomer, although this can be substrate-dependent. A magnesium-catalyzed approach has also been shown to be highly selective for the N2 position.[4]
-
-
Solvent Effects: The polarity of the solvent can influence the reaction's regioselectivity.
-
Catalyst-Controlled Alkylation: The use of catalysts can steer the reaction towards a specific isomer.
-
Brønsted Acid Catalysis: This method has been developed for the N-alkylation of pyrazoles using trichloroacetimidate electrophiles, offering an alternative to methods requiring strong bases.[1]
-
Magnesium Catalysis: As mentioned, MgBr₂ has been effectively used to direct the alkylation to the N2 position with high selectivity.[4]
-
Experimental Protocol for Enhanced N1-Regioselectivity:
-
To a solution of 3-methylpyrazole (1.0 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent, such as ethyl bromoacetate (1.1 eq), dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired N1-isomer.
| Condition | Base | Solvent | Typical Outcome | Reference |
| N1-Selective | K₂CO₃ | MeCN / DMF | Predominantly N1 isomer | [2] |
| N1-Selective | Cs₂CO₃ | DMF | Good N1 selectivity | |
| N2-Selective | MgBr₂ / i-Pr₂NEt | THF | Highly selective for N2 isomer | [4] |
| Variable | NaH | DMF | Can lead to mixtures | [6] |
Diagram of Regioselective N-Alkylation:
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
How to improve the yield of coupling reactions with (3-methyl-1H-pyrazol-1-yl)acetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding coupling reactions involving (3-methyl-1H-pyrazol-1-yl)acetic acid. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your reaction yields and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each answer provides a causal explanation and actionable solutions to get your reaction back on track.
Q1: My amide coupling reaction with this compound is resulting in a very low yield. What are the primary causes and how can I improve it?
Low yields are a common frustration in amide bond formation. The issue typically stems from one of four areas: inefficient carboxylic acid activation, steric hindrance, suboptimal reaction conditions, or reagent aggregation.
Causality and Solutions:
-
Inefficient Carboxylic Acid Activation: The most common method for forming an amide bond is the condensation of a carboxylic acid and an amine, which requires the carboxylic acid to be "activated" to make it more susceptible to nucleophilic attack.[1][2] If the activation step is slow or incomplete, the overall reaction will suffer.
-
Solution: Switch to a more potent coupling reagent. While standard carbodiimides like DCC or EDC are common, they may be insufficient for challenging couplings.[3] Onium-salt based reagents like HATU , HBTU , or PyBOP are generally more effective as they form highly reactive O-acylisourea or activated ester intermediates, leading to faster and more complete reactions.[4][5] HATU is particularly effective for sterically hindered amino acids as it reacts quickly with less risk of racemization.[5][6]
-
-
Steric Hindrance: The bulky nature of your amine coupling partner can physically obstruct the approach of the activated carboxylic acid, slowing down or preventing the reaction.[3]
-
Solution 1: Increase Reaction Time and/or Temperature. For sterically demanding substrates, allowing the reaction to proceed for a longer duration (e.g., 2-24 hours) can improve yields.[3] Cautiously increasing the temperature (e.g., to 40-60 °C) can also help overcome the activation energy barrier, but must be monitored to prevent side reactions or racemization.[3][7]
-
Solution 2: Use a More Powerful Reagent. As mentioned, reagents like HATU, PyAOP, or COMU are specifically designed to be more effective in sterically hindered situations.[3][5]
-
-
Suboptimal Reaction Conditions: The choice of solvent and base is critical and can dramatically impact reaction efficiency.
-
Solvent: Aprotic polar solvents are standard. While DMF is common, switching to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM can help break up aggregation and improve solubility and reaction rates.[3]
-
Base: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to facilitate the coupling. N,N-Diisopropylethylamine (DIPEA) is a common choice. However, for sensitive substrates prone to racemization, a weaker base like N-methylmorpholine (NMM) may be preferable.[3]
-
-
Reagent Concentration and Aggregation: Especially in solid-phase peptide synthesis (SPPS), hydrophobic sequences can aggregate, making reactive sites inaccessible.[3][8]
-
Solution: Increasing the concentration of the amino acid and coupling reagent solutions (e.g., to 0.5 M) can increase the probability of successful molecular interactions.[9] If aggregation is suspected, adding chaotropic salts or using microwave irradiation can help disrupt the hydrogen bonding causing the issue.[8]
-
Q2: I'm observing significant side product formation in my coupling reaction. What are the likely culprits and how can I prevent them?
Side products compromise both yield and purity. The most common issues are racemization (for chiral amines) and byproducts from the coupling reagent itself.
Causality and Solutions:
-
Racemization: If your amine is chiral, the harsh conditions of activation can lead to epimerization at the stereocenter. This is a significant issue in peptide synthesis.
-
Solution 1: Use Racemization-Suppressing Additives. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) are crucial. They react with the activated carboxylic acid to form an intermediate ester that is less prone to racemization than the O-acylisourea intermediate formed by carbodiimides alone.[6] Additives based on HOAt (1-hydroxy-7-azabenzotriazole), such as HATU, are superior to HOBt in suppressing racemization.[3][5]
-
Solution 2: Choose the Right Reagent. Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization compared to some carbodiimides.[3] DEPBT is another excellent choice for coupling easily epimerized amino acids.[6]
-
Solution 3: Control the Base and Temperature. Over-activation can be caused by a strong base or high temperatures. Use a weaker base like NMM and run the reaction at the lowest temperature necessary for a reasonable reaction time.[3]
-
-
N-Acylurea Formation: When using carbodiimide reagents like DCC or DIC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which terminates the reaction pathway.
-
Solution: The addition of HOBt or HOAt is highly effective at preventing this. These additives rapidly trap the O-acylisourea intermediate to form the corresponding active ester, which is not susceptible to this rearrangement and proceeds to react with the amine.
-
-
Byproduct from Coupling Reagent: The choice of coupling reagent determines the nature of the byproduct, which can complicate purification.
-
Solution: Dicyclohexylurea (DCU), the byproduct of DCC, is insoluble in most organic solvents and can often be removed by filtration.[6] However, for solid-phase synthesis or when solubility is an issue, it is better to use reagents that produce water-soluble byproducts. For example, EDC hydrochloride and its corresponding urea byproduct are water-soluble and can be easily removed with an aqueous workup.[2][6] Similarly, the byproducts from DIC are more soluble than DCU.[6]
-
Q3: Purification of my final product is challenging due to unreacted starting materials and reagent byproducts. How can I simplify the workup?
A well-planned reaction is the first step to a simple purification.
Causality and Solutions:
-
Incomplete Reaction: Unreacted this compound and amine will contaminate your product.
-
Solution: Drive the reaction to completion. Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the carboxylic acid relative to the amine. Monitor the reaction by TLC or LC-MS until the limiting reagent (usually the amine) is consumed. If the reaction stalls, consider a "double coupling" where fresh reagents are added to the mixture.[7]
-
-
Insoluble or Co-eluting Byproducts: As discussed, reagents like DCC produce insoluble DCU, which is easy to filter. However, byproducts from reagents like HBTU or PyBOP can sometimes co-elute with the desired product during chromatography.
-
Solution: Choose your reagent and workup strategy in tandem. Using EDC allows for a simple acidic wash to remove the basic amine starting material and a basic wash to remove the acidic carboxylic acid starting material, while the EDC byproduct remains in the aqueous layer.
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose coupling reagents for this compound?
For general-purpose amide bond formation with good yields and minimal side reactions, onium-salt reagents are highly recommended.
| Reagent Name | Acronym | Byproduct | Key Advantage |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | HOAt-derived urea | Very fast, low racemization, excellent for hindered couplings.[5][6] |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | HOBt-derived phosphine oxide | Good for both solution and solid-phase synthesis, less moisture sensitive than some uronium salts.[4][5] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC / EDAC | Water-soluble urea | Byproduct is easily removed by aqueous workup, ideal for solution-phase synthesis.[2][6] |
| N,N'-Diisopropylcarbodiimide | DIC | Diisopropylurea (DIU) | DIU is more soluble than DCU (from DCC), making it suitable for solid-phase synthesis. Often used with HOBt or Oxyma.[4][6] |
Q2: How does the choice of solvent affect the reaction?
The solvent plays a crucial role in solubilizing reactants and influencing reaction rates.
-
Polar Aprotic Solvents are standard. DMF (N,N-Dimethylformamide) is the most common choice due to its excellent solvating properties.
-
NMP (N-Methyl-2-pyrrolidone) is a good alternative to DMF, particularly for reactions involving poorly soluble or aggregation-prone peptides, as it is a more effective solvent.[3]
-
DCM (Dichloromethane) is often used, sometimes in combination with DMF, and can be beneficial for solution-phase synthesis where product precipitation is desired.
-
Acetonitrile (ACN) can also be used and is a common solvent for purification via HPLC.
Q3: What is the role of the base and which one should I choose?
A tertiary amine base is typically required to:
-
Neutralize the hexafluorophosphate or tetrafluoroborate salts of onium reagents.
-
Deprotonate the carboxylic acid to form the more nucleophilic carboxylate.
-
Scavenge the proton released during amide bond formation.
-
DIPEA (N,N-Diisopropylethylamine): The most common and effective base for most coupling reactions. Its bulky nature makes it non-nucleophilic.[3]
-
NMM (N-Methylmorpholine): A weaker, less-hindered base. It is a good choice when coupling racemization-sensitive substrates, as it is less likely to cause epimerization than DIPEA.[3]
-
2,4,6-Collidine: Another sterically hindered, non-nucleophilic base that can be used as an alternative to DIPEA.
Q4: Can I use microwave irradiation to improve the reaction?
Yes, microwave synthesis can significantly accelerate coupling reactions, especially for sterically hindered substrates or sequences prone to aggregation.[3][8] The high temperatures achieved rapidly can overcome activation energy barriers. However, it is critical to use this method cautiously, as it can also increase the risk of racemization and other side reactions. Optimization of time and temperature is essential.
Q5: Are there alternative coupling strategies besides standard amide bond formation?
Yes, multicomponent reactions (MCRs) can be a powerful alternative for synthesizing complex molecules containing the this compound scaffold in a single step.
-
Ugi Reaction: This four-component reaction combines a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide to form a bis-amide. This is a highly efficient method for generating molecular diversity.[10][11]
-
Passerini Reaction: This three-component reaction involves a carboxylic acid, an aldehyde (or ketone), and an isocyanide to form an α-acyloxy amide.[12][13] This can be a useful strategy if an ester linkage is desired alongside the amide.
These MCRs offer high atom economy and operational simplicity, making them attractive options in medicinal and combinatorial chemistry.[12][14]
Visualizations & Protocols
Diagram: Troubleshooting Low Yields
This decision tree can guide you through the process of diagnosing and solving low-yield issues.
Caption: A decision tree for troubleshooting low coupling reaction yields.
General Protocol for Solution-Phase Amide Coupling
This protocol provides a starting point for the coupling of this compound with a primary amine using HATU.
Materials:
-
This compound (1.1 eq)
-
Primary or secondary amine (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
Preparation: In a clean, dry, nitrogen-flushed flask, dissolve this compound and HATU in anhydrous DMF.
-
Activation: Add DIPEA to the solution and stir at room temperature for 10-15 minutes. This pre-activation step forms the reactive HOAt-ester.
-
Coupling: Add a solution of the amine in DMF to the activated mixture.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS, checking for the consumption of the amine starting material (typically 1-4 hours).
-
Workup:
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% citric acid solution (to remove excess amine and DIPEA), saturated sodium bicarbonate solution (to remove unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide.
Diagram: General Coupling Workflow
This diagram illustrates the standard workflow for an amide coupling reaction.
Caption: A generalized workflow for amide bond formation.
References
- 1. hepatochem.com [hepatochem.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 5. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Passerini reaction - Wikipedia [en.wikipedia.org]
- 13. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Compounds Derived from (3-methyl-1H-pyrazol-1-yl)acetic acid
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with compounds synthesized from (3-methyl-1H-pyrazol-1-yl)acetic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific purification challenges you may encounter during your research. Our focus is on providing practical, experience-driven solutions grounded in solid scientific principles to help you achieve the desired purity for your target compounds.
Introduction: Understanding the Purification Landscape
Derivatives of this compound are a significant class of compounds in medicinal chemistry and materials science.[1] The inherent structural features of the pyrazole ring, combined with the carboxylic acid moiety and any subsequent modifications, present a unique set of purification challenges. This guide is structured to walk you through the most common and effective purification techniques, from initial work-up to final polishing, ensuring you can confidently isolate your target molecules with high purity.
Part 1: Foundational Purification Techniques
This section covers the primary methods for purifying compounds derived from this compound. We will explore the "why" behind each step, empowering you to make informed decisions in your experimental design.
FAQ 1: What are the initial steps I should take to purify my crude product?
A well-executed initial work-up can significantly simplify subsequent purification steps. For many reactions involving this compound, a standard aqueous work-up is the first line of defense against impurities.
Answer: The initial purification of your crude product should focus on removing unreacted starting materials, inorganic salts, and highly polar or non-polar byproducts. A typical workflow involves:
-
Quenching the Reaction: Neutralize any remaining reactive reagents. For instance, if your reaction was conducted in an acidic medium, you might quench with a saturated solution of sodium bicarbonate.
-
Liquid-Liquid Extraction: This is a powerful technique to separate your product based on its solubility.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with:
-
Water: to remove water-soluble impurities and salts.
-
Saturated Sodium Bicarbonate Solution: to remove any unreacted this compound. The acidic proton on the carboxylic acid will be deprotonated, making the starting material water-soluble.
-
Brine (Saturated NaCl solution): to remove residual water from the organic layer and break up any emulsions.
-
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
This initial clean-up provides a crude product that is more amenable to further purification by chromatography or recrystallization.
Workflow for Initial Product Work-up
Caption: A typical workflow for the initial work-up and purification of compounds.
Part 2: Troubleshooting Recrystallization
Recrystallization is a powerful and cost-effective technique for purifying solid compounds. However, success is highly dependent on solvent selection and proper technique.
FAQ 2: How do I select the best solvent for recrystallizing my pyrazole derivative?
Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For pyrazole derivatives, a range of solvents can be effective, and the choice depends on the overall polarity of your molecule.
-
For Polar Compounds: Protic solvents like ethanol, methanol, or isopropanol are often good starting points.[2] A mixed solvent system, such as ethanol/water, can be particularly effective.[2][3]
-
For Less Polar Compounds: Solvents like ethyl acetate, acetone, or cyclohexane may be more suitable.[2]
Pro-Tip: To quickly screen for a good solvent system, place a small amount of your crude product in several test tubes and add a few drops of different solvents. A good candidate will not dissolve the compound at room temperature but will dissolve it upon heating.
| Solvent/System | Polarity | Recommended For |
| Ethanol/Water | High | Polar pyrazole derivatives |
| Methanol | High | Polar pyrazole derivatives |
| Ethyl Acetate | Medium | Compounds of intermediate polarity |
| Hexane/Ethyl Acetate | Low to Medium | Less polar pyrazole derivatives |
| Cyclohexane | Low | Non-polar pyrazole derivatives |
Troubleshooting Guide: Recrystallization
Q: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[2] This is a common problem, but it can be resolved.
-
Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point. This allows crystallization to occur at a lower temperature, below the compound's melting point.[2]
-
Lower the Cooling Rate: Allow the solution to cool to room temperature very slowly. Do not immediately place it in an ice bath. Slow cooling encourages the formation of a crystal lattice rather than an amorphous oil.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, crystalline material, adding a tiny crystal to the cooled solution can initiate crystallization.
Q: My crystals are colored, but the pure compound should be white. How do I remove colored impurities?
A: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration.
-
Procedure: Add a very small amount (a spatula tip) of activated charcoal to the hot, dissolved solution. Swirl the flask for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool and crystallize.[2]
-
Caution: Activated charcoal can also adsorb your desired product, which may lead to a decrease in yield. Use it sparingly.
Protocol 1: Standard Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of a suitable hot solvent to your crude product to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[2]
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.
Part 3: Navigating Column Chromatography
For complex mixtures or when recrystallization is ineffective, column chromatography is the go-to purification technique.
FAQ 3: My pyrazole derivative seems to be sticking to the silica gel column. What can I do?
Answer: Pyrazole derivatives, especially those with basic nitrogen atoms, can interact strongly with the acidic silica gel, leading to poor recovery and streaking on the column.
-
Deactivate the Silica Gel: Before packing your column, you can deactivate the silica gel by preparing a slurry in your mobile phase containing a small amount of a base, such as triethylamine (typically 0.1-1%).[3][4] This will neutralize the acidic sites on the silica, allowing your compound to elute more cleanly.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase, such as neutral alumina.[3]
Decision Tree for Chromatography Issues
Caption: A decision-making workflow for troubleshooting common column chromatography issues with pyrazole derivatives.
FAQ 4: How do I separate regioisomers of my pyrazole derivative?
A: The synthesis of pyrazole derivatives from unsymmetrical starting materials can often lead to the formation of regioisomers, which can be challenging to separate due to their similar polarities.[5][6]
-
Thin-Layer Chromatography (TLC) Optimization: The key to successful separation on a column is to first find a solvent system that shows good separation on TLC. Experiment with different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to maximize the difference in Rf values between your desired isomer and the impurity.
-
Fractional Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective separation method.[2] This involves multiple recrystallization steps to progressively enrich one isomer.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary.
Part 4: Advanced Purification Strategies
Sometimes, standard techniques are not enough. Here are some advanced strategies to consider.
FAQ 5: My compound is an acid or a base. Can I use this to my advantage during purification?
Answer: Absolutely. The acidic or basic nature of your compound can be exploited for a highly effective purification technique called acid-base extraction.
-
For Acidic Compounds (like those with a carboxylic acid):
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with a weak aqueous base (e.g., saturated sodium bicarbonate solution). Your acidic compound will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer.
-
Separate the aqueous layer and carefully re-acidify it with a strong acid (e.g., HCl) to precipitate your pure compound.
-
Collect the pure product by filtration.
-
-
For Basic Compounds (exploiting the pyrazole nitrogens):
-
Dissolve the crude mixture in an organic solvent.
-
Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic compound will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and neutralize it with a base (e.g., NaOH) to precipitate your pure compound.
-
Extract the pure compound back into an organic solvent.
-
This technique is particularly useful for removing neutral impurities. A patent for purifying pyrazoles describes a similar method where the pyrazole is converted into an acid addition salt, which is then crystallized.[7][8]
Conclusion
The purification of compounds synthesized from this compound requires a thoughtful and systematic approach. By understanding the physicochemical properties of your target molecule and potential impurities, you can select the most appropriate purification strategy. This guide provides a foundation for troubleshooting common issues and optimizing your purification workflows. Remember that a combination of techniques is often necessary to achieve the highest level of purity required for your research and development goals.
References
- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Navigating Solubility Challenges of (3-methyl-1H-pyrazol-1-yl)acetic acid in Organic Synthesis
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with (3-methyl-1H-pyrazol-1-yl)acetic acid. This resource provides in-depth troubleshooting strategies and frequently asked questions to address the common solubility hurdles encountered during its use in organic synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yields, and streamline your workflows.
Understanding the Challenge: The Nature of this compound
This compound is a valuable building block in medicinal chemistry, featuring a pyrazole ring and a carboxylic acid moiety. This combination of a heterocyclic system and an acidic functional group contributes to its unique physicochemical properties, including its often-limited solubility in many common organic solvents. The presence of both a hydrogen-bond donor (the carboxylic acid proton) and hydrogen-bond acceptors (the pyrazole nitrogens and carbonyl oxygens) can lead to strong intermolecular interactions, resulting in a stable crystal lattice that is challenging to disrupt with non-polar or moderately polar solvents.
Troubleshooting Guide: Overcoming Solubility Issues
This section is designed in a question-and-answer format to directly address specific problems you may encounter in the lab.
Question 1: My this compound is not dissolving in my reaction solvent. What are my options?
Answer:
This is a common challenge. The choice of solvent is critical, and a single solvent may not be sufficient. Here is a systematic approach to improving solubility:
1. Solvent Selection:
Start by selecting a solvent with a polarity that is more likely to interact favorably with the polar functionalities of your molecule.
-
Polar Aprotic Solvents: These are often the first choice for dissolving polar organic molecules. They possess large dipole moments but do not have O-H or N-H bonds, preventing them from acting as hydrogen bond donors.[1]
-
Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent choices for dissolving many carboxylic acids due to their high polarity. However, be mindful of their high boiling points, which can complicate product isolation.
-
Acetonitrile (MeCN) and Tetrahydrofuran (THF) are also viable options with lower boiling points than DMF and DMSO.[2] THF was found to be a better solvent than methanol for a similar pyrazole derivative in one study.[2]
-
-
Polar Protic Solvents: These solvents can engage in hydrogen bonding and can be effective, although they can sometimes interfere with certain reactions.
-
Methanol (MeOH) and Ethanol (EtOH) can be effective, particularly with heating.
-
2. The Power of Co-Solvents:
If a single solvent fails, a mixture of solvents can be highly effective. A small amount of a highly polar solvent can significantly increase the solvating power of a less polar one.
-
Example: A mixture of Dichloromethane (DCM) with a small percentage of Methanol (e.g., 5-10%) can be a good starting point.
3. Temperature Elevation:
Gently heating the mixture can often provide the necessary energy to overcome the crystal lattice energy and dissolve the compound. Always ensure the temperature is well below the decomposition point of your starting material and the boiling point of your solvent.
4. Physical Dissolution Aids:
-
Sonication: Applying ultrasonic frequencies can help break apart solid aggregates and accelerate dissolution.[3][4] This is particularly useful for preparing saturated solutions or for compounds that are slow to dissolve.
The following table provides a general guideline for solvent selection. Actual solubility should be determined experimentally.
| Solvent Class | Examples | Suitability for this compound | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | High | Good at solvating polar molecules without interfering with the carboxylic acid's reactivity in many cases. |
| Polar Protic | Methanol, Ethanol, Water | Moderate to High | Can act as both hydrogen bond donors and acceptors. Water solubility can be enhanced by converting the acid to a salt.[5] |
| Non-Polar | Hexane, Toluene | Low | Unlikely to effectively solvate the polar carboxylic acid and pyrazole moieties. |
Question 2: I am performing an amide coupling reaction, and my this compound is crashing out of solution when I add my coupling reagents. What should I do?
Answer:
This is a frequent issue in amide bond formation, as the reaction mixture's composition and polarity change upon the addition of reagents and bases. Here’s a troubleshooting workflow:
Workflow for Amide Coupling with Poorly Soluble Carboxylic Acids
Caption: Decision workflow for amide coupling reactions.
Detailed Explanation of the Workflow:
-
Initial Dissolution: Begin by attempting to dissolve the carboxylic acid in a suitable polar aprotic solvent like DMF or NMP.[6]
-
Troubleshooting Dissolution:
-
If the acid does not fully dissolve, try gentle heating or sonication.
-
If solubility is still an issue, the addition of a small amount of a stronger co-solvent like DMSO can be beneficial.
-
In some cases, proceeding with a fine slurry is acceptable. The reaction will occur in the solution phase, and as the dissolved acid reacts, more will go into solution according to Le Chatelier's principle.
-
-
In-situ Salt Formation: A highly effective strategy is to add a non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) before adding the coupling reagents. This deprotonates the carboxylic acid to form the corresponding carboxylate salt.[2][7] This salt is often significantly more soluble in polar aprotic solvents than the free acid.[8]
-
Reaction Execution: Once you have a homogeneous solution (or a fine slurry), you can proceed with the addition of your coupling reagents (e.g., HATU, HBTU, EDC) and the amine.[6]
Question 3: Can I use a base to improve the solubility of this compound for applications other than amide coupling?
Answer:
Yes, forming a salt is a classic and effective method to enhance the solubility of carboxylic acids.[9][10]
-
Mechanism: Carboxylic acids react with bases to form carboxylate salts. These salts are ionic and generally exhibit higher solubility in polar solvents.[2][7]
-
Choice of Base:
-
For use in organic synthesis, non-nucleophilic organic bases like DIPEA and TEA are often preferred as they are less likely to interfere with subsequent reactions.
-
Inorganic bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can also be used to form the corresponding sodium or potassium salts, which are typically very soluble in polar protic solvents like water and alcohols.[11]
-
Protocol for Preparing a Soluble Stock Solution via Salt Formation:
-
Suspend this compound in a suitable polar solvent (e.g., Methanol or a mixture of THF/water).
-
Add one equivalent of a base (e.g., 1M NaOH or TEA).
-
Stir the mixture until the solid dissolves completely, indicating the formation of the carboxylate salt.
-
This stock solution can then be used in your reaction. Note that the presence of the salt may affect the reaction mechanism and outcome.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for this compound?
While there is no single "best" solvent for all applications, DMF is often a reliable starting point for achieving good solubility, especially for subsequent reactions like amide couplings. For purification purposes like recrystallization, a solvent system where the compound is soluble when hot but sparingly soluble when cold, such as ethanol/water or ethyl acetate/hexane, may be more appropriate.
Q2: Will adding a small amount of water to my organic solvent improve solubility?
For some carboxylic acids, the presence of a small amount of water in an organic solvent can enhance solubility. This is because water can help to solvate the polar carboxylic acid group. However, water can interfere with many organic reactions, particularly those involving water-sensitive reagents like acid chlorides or certain coupling agents. This approach should be used with caution and a thorough understanding of your reaction's compatibility with water.
Q3: I am concerned about the high boiling point of DMF for product isolation. What are my alternatives?
If DMF's high boiling point is a concern, consider using Acetonitrile (MeCN) or N-Methyl-2-pyrrolidone (NMP) . Acetonitrile has a much lower boiling point (82 °C) and is a good polar aprotic solvent. NMP has a high boiling point similar to DMF but can sometimes offer different solubility characteristics. Another strategy is to perform the reaction in a solvent like DCM or THF and use a catalytic amount of DMF to aid solubility.
Q4: Can I convert this compound to its acid chloride to improve reactivity and solubility?
Yes, converting the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a common strategy to activate it for reactions such as amide or ester formation. The acid chloride is typically more soluble in less polar solvents like DCM and THF. However, this adds an extra step to your synthesis and requires handling of corrosive and moisture-sensitive reagents.
Experimental Protocol: Amide Coupling using HATU
This protocol is a robust method for amide bond formation, especially with challenging substrates.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend this compound (1 equivalent) in anhydrous DMF.
-
Salt Formation (Optional but Recommended): Add DIPEA (2 equivalents) to the suspension and stir until the solid dissolves.
-
Activation: Add HATU (1.1 equivalents) to the solution and stir for 15-30 minutes at room temperature.
-
Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Logical Relationship Diagram: Factors Influencing Solubility
Caption: Key factors affecting the solubility of the target compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. fiveable.me [fiveable.me]
- 3. Sonication - Wikipedia [en.wikipedia.org]
- 4. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. asiaresearchnews.com [asiaresearchnews.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Optimization of N-alkylation of 3-Methylpyrazole
Welcome to the technical support center for the N-alkylation of 3-methylpyrazole. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this common but nuanced transformation. Our focus is on providing practical, evidence-based solutions to achieve high yield and, most critically, high regioselectivity.
Technical Troubleshooting Guide
This section addresses specific issues researchers commonly encounter during the N-alkylation of 3-methylpyrazole. Each answer provides a causal explanation and actionable steps for optimization.
Question 1: My reaction is producing a mixture of 1-alkyl-3-methylpyrazole (N1 isomer) and 1-alkyl-5-methylpyrazole (N2 isomer). How can I improve the regioselectivity?
Answer: Achieving high regioselectivity is the most common challenge in the N-alkylation of unsymmetrical pyrazoles like 3-methylpyrazole. The formation of two regioisomers, N1 and N2, arises from the two available nitrogen atoms in the pyrazole ring. The final ratio is a delicate interplay of steric, electronic, and reaction-condition-dependent factors.[1][2]
Causality of Regioselectivity:
-
Steric Hindrance: This is the most dominant factor. The methyl group at the C3 position sterically shields the adjacent N2 atom. Consequently, alkylation generally favors the less hindered N1 position, especially when using bulky alkylating agents.[1][3][4]
-
Base and Counter-ion: The choice of base determines the nature of the pyrazolate anion. Strong bases like sodium hydride (NaH) fully deprotonate the pyrazole. The resulting sodium counter-ion can coordinate with the nitrogen atoms, influencing the site of attack. Weaker bases like potassium carbonate (K₂CO₃) establish an equilibrium, and the reaction may proceed under different controlling factors.[5][6]
-
Solvent Polarity: Solvents play a critical role in solvating the pyrazolate-cation pair and the electrophile. Polar aprotic solvents like DMF and DMSO are known to favor the formation of a single regioisomer.[1][7] In some systems, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically enhance regioselectivity.[8]
-
Alkylating Agent: The structure and reactivity of the alkylating agent are crucial. Bulkier electrophiles will strongly favor the less hindered N1 position due to steric repulsion.[1][2]
Strategies to Enhance Regioselectivity:
To systematically address this issue, consult the following decision workflow and data table.
Caption: Decision workflow for optimizing N1 vs. N2 regioselectivity.
Table 1: Influence of Reaction Conditions on N1/N2 Isomer Ratio
| Condition Category | Factor | Outcome Favoring N1-Alkylation | Outcome Favoring N2-Alkylation |
|---|---|---|---|
| Base / Solvent | Standard Conditions | K₂CO₃ / DMSO [1][9] | N/A (less common) |
| Strong Base | NaH / THF[1][2] | N/A (less common) | |
| Phase-Transfer (PTC) | KOH / TBAB (catalyst)[10][11] | N/A (less common) | |
| Alkylating Agent | Steric Bulk | Use bulky groups (e.g., isopropyl, benzyl, t-butyl)[3] | Use small groups (e.g., methyl iodide), but N1 still often major |
| Catalyst | Lewis Acid | N/A | MgBr₂ or other Mg-based catalysts[1] |
Question 2: My reaction yield is low or the reaction has failed. What are the potential causes and how can I fix it?
Answer: Low or no yield is a common problem that can usually be traced back to one of four areas: base activity, reagent quality, reaction conditions, or workup procedure.
Systematic Troubleshooting Steps:
-
Re-evaluate Your Base: The base is essential for deprotonating the pyrazole, making it nucleophilic enough to attack the alkylating agent.
-
Strength: Is your base strong enough? For many simple alkyl halides, K₂CO₃ or Cs₂CO₃ is sufficient.[1] However, for less reactive electrophiles, a stronger, non-nucleophilic base like sodium hydride (NaH) is required to ensure complete deprotonation.[1][5]
-
Quality & Handling: Strong bases like NaH are highly reactive and sensitive to moisture and air.[12][13] Use freshly opened NaH (dispersion in mineral oil) and handle it under an inert atmosphere (Nitrogen or Argon). Ensure solvents are anhydrous.
-
-
Check Reagent Quality:
-
3-Methylpyrazole: Ensure it is pure and dry.
-
Alkylating Agent: Alkyl halides can degrade over time. Use a freshly opened bottle or purify the agent before use. For example, passing alkyl bromides through a small plug of basic alumina can remove acidic impurities.
-
-
Optimize Reaction Conditions:
-
Temperature: Many N-alkylations proceed well at room temperature, but some may require gentle heating to overcome the activation energy.[7] Monitor the reaction by Thin Layer Chromatography (TLC) at room temperature first. If no reaction occurs after several hours, gradually increase the temperature to 40-60 °C.
-
Reaction Time: Ensure the reaction is running long enough for completion. Monitor by TLC or LC-MS until the 3-methylpyrazole starting material is consumed.
-
-
Review Workup and Purification:
-
Quenching: If using NaH, ensure the reaction is carefully quenched by slowly adding a proton source (e.g., water, saturated NH₄Cl) at 0 °C to avoid an uncontrolled exotherm.
-
Extraction: Ensure your product is being extracted into the organic layer. N-alkylated pyrazoles are typically soluble in solvents like ethyl acetate or dichloromethane. If the product is highly polar, continuous extraction may be necessary.
-
Question 3: The N1 and N2 isomers of my product are very difficult to separate by column chromatography. What can I do?
Answer: The structural similarity of N1 and N2 regioisomers often results in very close Rf values on TLC, making separation by standard flash chromatography challenging.[1]
Advanced Purification Strategies:
-
Chromatography System Optimization:
-
Solvent System: Systematically screen different eluent systems. Move beyond standard ethyl acetate/hexane mixtures. Try adding a small amount of a more polar solvent like methanol or a chlorinated solvent like dichloromethane to the mobile phase, which can alter selectivity.
-
Additives: Sometimes, adding a small amount (0.1-1%) of an acid (acetic acid) or base (triethylamine) to the eluent can improve peak shape and separation, especially if the compounds have basic or acidic character.
-
Stationary Phase: If silica gel is ineffective, switch the stationary phase. Neutral or basic alumina can offer different selectivity compared to the acidic silica. For more challenging separations, consider reverse-phase (C18) silica.[1]
-
-
High-Performance Liquid Chromatography (HPLC): For small-scale reactions or when baseline separation is required to obtain highly pure material for analysis, preparative HPLC is the most powerful tool. Both normal-phase and reverse-phase columns can be explored.[1]
-
Chemical Derivatization or Crystallization: In some cases, it may be easier to derivatize the mixture into a form that is more easily separated (e.g., forming a salt) and then cleave the derivative after purification. Alternatively, attempt to selectively crystallize one isomer from the mixture by screening various solvents.
Experimental Protocols
General Protocol for Regioselective N1-Alkylation of 3-Methylpyrazole
This protocol is optimized for the synthesis of the N1-alkylated product (1-alkyl-3-methylpyrazole) using a widely cited and reliable method.[1][9]
Caption: General experimental workflow for N1-alkylation.
Materials:
-
3-Methylpyrazole (1.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 equiv)
-
Alkylating agent (e.g., benzyl bromide, ethyl iodide) (1.1 equiv)
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-methylpyrazole (1.0 equiv).
-
Add anhydrous DMSO to create a ~0.5 M solution.
-
Add potassium carbonate (2.0 equiv) to the solution. Stir the resulting suspension vigorously at room temperature for 15-30 minutes.
-
Slowly add the alkylating agent (1.1 equiv) to the suspension.
-
Stir the reaction at the desired temperature (room temperature is often sufficient, but heating to 50-80 °C may be required for less reactive agents).
-
Monitor the reaction's progress by TLC or LC-MS until the 3-methylpyrazole is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired N1-alkylated product.
Frequently Asked Questions (FAQs)
Q: What are the primary safety precautions required when using sodium hydride (NaH)? A: Sodium hydride is a powerful base but is also water-reactive and can ignite in air, especially when finely divided.[12] Always adhere to the following precautions:
-
Inert Atmosphere: Handle NaH (typically a 60% dispersion in mineral oil) under an inert atmosphere of nitrogen or argon, preferably in a glovebox.[12]
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile or neoprene gloves.[12][14]
-
Quenching: Reactions must be quenched carefully and slowly at low temperatures (0 °C). A common method is the slow, dropwise addition of isopropanol, followed by ethanol, methanol, and finally water. Never add water directly to a reaction containing a large amount of unreacted NaH.[15]
-
Disposal: Quench any residual NaH before cleaning glassware. Spills should be covered with dry sand or soda ash; DO NOT USE WATER .[14][15]
Q: How does the reactivity of the alkylating agent (R-I > R-Br > R-Cl) affect the reaction conditions? A: The reactivity of the alkylating agent follows the trend of leaving group ability, which is I⁻ > Br⁻ > Cl⁻. This directly impacts the required reaction conditions.
-
Alkyl Iodides (R-I): These are the most reactive. Reactions with alkyl iodides often proceed quickly at room temperature with milder bases like K₂CO₃.
-
Alkyl Bromides (R-Br): These are moderately reactive and represent a good balance of reactivity and stability. They are widely used and typically work well with K₂CO₃/DMSO or NaH/THF systems.[16]
-
Alkyl Chlorides (R-Cl): These are the least reactive. Their use often requires stronger bases (like NaH), higher reaction temperatures, and longer reaction times to achieve good conversion. Phase-transfer catalysis can be particularly effective for activating alkyl chlorides.[11]
Q: Are there alternative, milder methods for N-alkylation besides using strong bases? A: Yes, several methods have been developed to avoid the use of strong, hazardous bases like NaH.
-
Phase-Transfer Catalysis (PTC): This method uses a catalytic amount of a phase-transfer agent (e.g., tetrabutylammonium bromide, TBAB) to shuttle the pyrazolate anion from a solid or aqueous basic phase into an organic phase where it reacts with the alkylating agent. These reactions can often be run under mild conditions, sometimes even without a solvent.[10][11][17]
-
Acid-Catalyzed Alkylation: An alternative approach involves using trichloroacetimidate electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA). This method avoids strong bases entirely and proceeds through a carbocation intermediate, with regioselectivity often controlled by sterics.[3][4][18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. fishersci.com [fishersci.com]
- 14. nj.gov [nj.gov]
- 15. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. mdpi.com [mdpi.com]
- 17. Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews [chemistryviews.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Strategies for Regiocontrol in Pyrazole Synthesis
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges researchers face in synthetic chemistry. One of the most persistent issues in the synthesis of substituted pyrazoles, particularly via the classical Knorr condensation, is the formation of regioisomeric mixtures. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you achieve high regioselectivity in your reactions.
The Challenge: Regioisomerism in Pyrazole Synthesis
The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound is a cornerstone of pyrazole synthesis.[1][2][3] However, this reaction can proceed via two different pathways, as either of the two carbonyl groups can be attacked first by the hydrazine. This often results in a mixture of two constitutional isomers, or regioisomers, which can be difficult and costly to separate.[4][5] Since the biological activity and material properties of pyrazole derivatives are highly dependent on their substitution pattern, controlling the regiochemical outcome is critical for applications in drug discovery and materials science.[6]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?
The regiochemical outcome is a delicate balance of several competing factors. Understanding these allows you to manipulate the reaction conditions to favor the desired isomer. The key factors are:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is paramount. Electron-withdrawing groups (e.g., -CF₃, -NO₂) increase the partial positive charge on a nearby carbonyl carbon, making it a more favorable site for nucleophilic attack.[4][7]
-
Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine plays a significant role. A bulky substituent on either the dicarbonyl compound or the hydrazine can physically block the approach to the more hindered carbonyl group, thus directing the reaction to the sterically accessible site.[4][5][6]
-
Reaction Conditions (pH, Solvent, Temperature): These are often the most powerful tools for controlling regioselectivity. The pH of the medium can alter the relative nucleophilicity of the two nitrogen atoms in the hydrazine, while the solvent can influence reaction pathways and intermediate stability.[4][6][8][9]
Q2: How does the choice of reaction pH control the regiochemical outcome?
The pH of the reaction medium directly influences the nucleophilicity of the substituted hydrazine (R-NH-NH₂). A substituted hydrazine has two nitrogen atoms with different basicities and nucleophilicities.
-
In neutral or basic conditions , the terminal -NH₂ group is generally more nucleophilic. It will preferentially attack the more electrophilic (less hindered or electronically activated) carbonyl carbon of the 1,3-dicarbonyl compound.
-
In acidic conditions , the more basic nitrogen atom of the hydrazine gets protonated. This reduces its nucleophilicity, often making the other nitrogen the more active nucleophile. This can lead to a reversal of regioselectivity compared to neutral conditions.[4][6] For instance, using hydrazine hydrochloride salts instead of free hydrazine can exclusively furnish a different regioisomer.[8]
The mechanism below illustrates how the initial nucleophilic attack dictates the final product.
Figure 1: Competing pathways in Knorr pyrazole synthesis.
Q3: Can the solvent dramatically influence the regioisomeric ratio?
Absolutely. The choice of solvent is a critical and sometimes overlooked parameter. While traditional solvents like ethanol often yield mixtures of regioisomers, certain non-nucleophilic, hydrogen-bond-donating solvents can dramatically enhance selectivity.[3][10][11]
Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , have proven to be exceptionally effective.[10][11] These solvents are poor nucleophiles themselves, so they do not compete with the hydrazine in attacking the carbonyl centers. Their strong hydrogen-bonding ability is thought to stabilize key intermediates, amplifying the intrinsic electronic and steric differences between the two carbonyl groups, leading to significantly improved regioselectivity, often exceeding 99:1.[10][11]
| Solvent | R¹ | R³ | Hydrazine | Regioisomeric Ratio (A:B) | Yield (%) | Reference |
| Ethanol (EtOH) | Ph | CF₃ | PhNHNH₂ | 24:76 | 60 | [10] |
| TFE | Ph | CF₃ | PhNHNH₂ | 81:19 | 98 | [10] |
| HFIP | Ph | CF₃ | PhNHNH₂ | 99:1 | 96 | [10] |
| Ethanol (EtOH) | 2-Furyl | Me | MeNHNH₂ | 75:25 | 75 | [11] |
| HFIP | 2-Furyl | Me | MeNHNH₂ | >99:1 | 95 | [11] |
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Hydrazines.
Q4: How can I reliably differentiate and quantify the regioisomers in my product mixture?
Accurate characterization is essential. A combination of chromatographic and spectroscopic techniques is typically required.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for quantifying the ratio of isomers.[12] For preparative work, silica gel column chromatography can often be used for separation, although it can be challenging if the polarities of the isomers are very similar.[13][14]
-
NMR Spectroscopy: This is the most powerful tool for unambiguous structure determination.
-
¹H and ¹³C NMR: The chemical shifts of the substituents and the pyrazole ring carbons will differ between the two regioisomers.[15][16] However, assigning these based on chemical shifts alone can be ambiguous.
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect spectroscopy is the definitive method for assignment.[13][17] This technique detects through-space correlations between protons. For a 1,3,5-trisubstituted pyrazole, a NOE correlation will be observed between the protons of the N1-substituent and the C5-substituent. This correlation will be absent for the corresponding 1,5,3-isomer, confirming the regiochemistry.[17]
-
Troubleshooting Guides & Experimental Protocols
If you are struggling with regioisomer formation, the following decision-making workflow and protocols provide a systematic approach to optimization.
Figure 2: Workflow for optimizing regioselective pyrazole synthesis.
Protocol 1: Regiocontrolled Synthesis via pH Modification
This protocol demonstrates how to favor different regioisomers by using either the free hydrazine base or its hydrochloride salt.
Objective: To synthesize a 1,3-disubstituted pyrazole from 1-phenyl-1,3-butanedione and phenylhydrazine.
Materials:
-
1-phenyl-1,3-butanedione
-
Phenylhydrazine (free base)
-
Phenylhydrazine hydrochloride
-
Methanol (MeOH)
-
Glacial Acetic Acid (optional, catalyst)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure A: Favoring the 1,5-Isomer (Neutral Conditions)
-
To a round-bottom flask, add 1-phenyl-1,3-butanedione (1.0 mmol).
-
Dissolve the diketone in methanol (10 mL).
-
Add phenylhydrazine (free base, 1.2 mmol) to the solution at room temperature.[8]
-
Add a catalytic amount of acetic acid (1-2 drops) if the reaction is slow.
-
Stir the reaction at room temperature or gently reflux (e.g., 60 °C) for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to isolate the major 1,5-diphenyl-3-methylpyrazole regioisomer.
Procedure B: Favoring the 1,3-Isomer (Acidic Conditions)
-
To a round-bottom flask, add 1-phenyl-1,3-butanedione (1.0 mmol).
-
Dissolve the diketone in methanol (10 mL).
-
Add phenylhydrazine hydrochloride (1.2 mmol) to the solution. The presence of the hydrochloride salt makes the reaction medium acidic.[8]
-
Stir the reaction and gently reflux (e.g., 60 °C) for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture. You may need to neutralize with a mild base (e.g., sat. NaHCO₃ solution) before extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the residue to isolate the major 1,3-diphenyl-5-methylpyrazole regioisomer.[8]
Protocol 2: High-Regioselectivity Synthesis Using Fluorinated Alcohols
This protocol utilizes the unique properties of 2,2,2-trifluoroethanol (TFE) to achieve excellent regioselectivity where traditional solvents fail.[10][11]
Objective: To synthesize the 1-methyl-5-phenyl-3-(trifluoromethyl)pyrazole with high selectivity.
Materials:
-
1-phenyl-4,4,4-trifluoro-1,3-butanedione
-
Methylhydrazine
-
2,2,2-Trifluoroethanol (TFE)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve 1-phenyl-4,4,4-trifluoro-1,3-butanedione (1.0 mmol) in TFE (5 mL).
-
Add methylhydrazine (1.1 mmol) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and stir for 1-3 hours. The high regioselectivity is often achieved rapidly under these conditions.[10][11]
-
Monitor the reaction to completion by TLC or LC-MS.
-
Once complete, cool the flask to room temperature.
-
Remove the TFE solvent under reduced pressure. Be mindful that TFE has a higher boiling point than many common organic solvents.
-
The crude product often shows a very high regioisomeric ratio (>95:5). Purify by flash column chromatography or recrystallization to obtain the desired product in high purity.
By applying these principles and protocols, you can effectively navigate the challenges of regioisomer formation and achieve your synthetic goals with greater efficiency and precision.
References
- 1. mdpi.com [mdpi.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 14. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 17. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Stability of (3-methyl-1H-pyrazol-1-yl)acetic acid under different reaction conditions
Prepared by: Gemini, Senior Application Scientist
This technical guide serves as a dedicated support center for researchers, scientists, and drug development professionals working with (3-methyl-1H-pyrazol-1-yl)acetic acid. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its versatile pharmacological profiles.[1][2][3] Understanding the intrinsic stability of this specific building block is paramount for developing robust synthetic routes, stable formulations, and reliable analytical methods.[4][5]
This document provides troubleshooting guides and frequently asked questions (FAQs) based on established principles of forced degradation, as outlined in the International Council for Harmonisation (ICH) guidelines.[4][6]
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The primary stability concerns for this molecule can be logically divided between its two key structural features: the pyrazole ring and the N-acetic acid side chain. While the pyrazole aromatic ring is generally robust, the molecule as a whole is susceptible to degradation under specific stress conditions, most notably high heat and potentially strong oxidative environments. The carboxylic acid moiety dictates its behavior in acidic and basic media, primarily through protonation/deprotonation or esterification if alcohols are present.
Q2: Is the pyrazole ring itself expected to be stable?
Yes, the 1H-pyrazole ring is an aromatic heterocycle and is generally considered stable.[7] It is less susceptible to hydrolysis than many other heterocyclic systems. However, its stability can be influenced by substituents and extreme conditions. In the context of forced degradation, the ring would likely remain intact under mild hydrolytic and photolytic stress but could be a target for strong oxidizing agents.
Q3: How does the N-acetic acid side chain influence the molecule's stability?
The acetic acid side chain is the most reactive site under several conditions:
-
Basicity: It will readily deprotonate in basic solutions (pKa ≈ 4-5) to form the corresponding carboxylate salt, which can alter solubility and chromatographic retention.
-
Acidity: In the presence of alcohols and an acid catalyst, it is susceptible to esterification.
-
Thermal Stress: The most probable thermal degradation pathway is decarboxylation, which would cleave the side chain to yield 1,3-dimethyl-1H-pyrazole.
Q4: I am observing an unexpected impurity in my experimental sample. What are the first steps I should take?
If you suspect degradation, a systematic approach is crucial.
-
Characterize the Impurity: Obtain a mass spectrum (LC-MS) of the impurity to determine its molecular weight. This is the most critical first step in hypothesizing a structure. For example, a loss of 44 Da would strongly suggest decarboxylation.
-
Review Experimental Conditions: Carefully analyze the reaction or storage conditions. Were there extremes of pH, temperature, or exposure to light or air?
-
Perform Controlled Stress Studies: Use the protocols in Section 3 to systematically expose the pure compound to acidic, basic, oxidative, thermal, and photolytic stress. This will help you definitively identify the degradation pathway and confirm the impurity's identity.[6][8]
Section 2: Troubleshooting Guides
Problem: Unexpected impurity observed following a reaction work-up involving acidic conditions.
Q: My HPLC analysis shows a new, less polar peak after performing an acidic work-up with methanol present. What could this be?
A: The most likely cause is acid-catalyzed esterification of the carboxylic acid moiety with the alcohol used in your work-up (e.g., methanol). The resulting methyl ester, methyl (3-methyl-1H-pyrazol-1-yl)acetate, would be less polar and have a longer retention time on a reverse-phase HPLC column.
Causality: Carboxylic acids react with alcohols under acidic conditions to form esters. This is a classic equilibrium reaction. The presence of a strong acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Troubleshooting Action:
-
Confirm the identity of the impurity by LC-MS. The suspected methyl ester should have a mass (M+H)⁺ of 155.08, an increase of 14 Da from the starting material (M+H)⁺ of 141.06.
-
If esterification is confirmed, modify your work-up to avoid the combination of acid and alcohol. Consider using an alternative solvent like THF or acetone, or neutralize the acid before introducing an alcohol.
-
To confirm the compound's susceptibility, perform a targeted acid stress test as described in Protocol 2 , using methanol as the solvent.
Problem: Compound instability in a high-pH formulation.
Q: I am developing a formulation with a pH of 9.5, and I see a gradual loss of the parent compound over time. What is the likely cause of degradation?
A: At pH 9.5, the this compound will exist almost exclusively as its carboxylate salt. While this salt form is generally stable, prolonged exposure to strongly basic conditions, especially with heating, can promote more complex degradation pathways. However, the most common issue in basic solutions is not degradation but a change in physical properties (e.g., solubility) or analytical behavior.
Causality: The primary interaction is a simple acid-base reaction. If true degradation is occurring, it may involve base-catalyzed hydrolysis of the pyrazole ring, although this typically requires more extreme conditions than pH 9.5 at room temperature.
Troubleshooting Action:
-
Verify Degradation: Ensure you are observing true degradation and not an analytical artifact. The appearance of new peaks (degradants) should accompany the loss of the parent peak, and the total peak area (mass balance) should be accounted for.
-
Perform a Forced Degradation Study: Follow Protocol 3 (Base Stress Testing) by refluxing the compound in 0.1N NaOH. This will accelerate any base-catalyzed degradation and help identify potential degradants that may form over a much longer time under milder conditions.[8]
-
Characterize Degradants: If degradation is confirmed, use LC-MS to analyze the degradant peaks.
Problem: Evidence of thermal instability during a high-temperature reaction or upon melting.
Q: I am running a reaction in DMF at 120°C and my starting material is disappearing, with a new, more volatile impurity appearing on my GC-MS. What is this impurity?
A: The most probable degradation pathway under significant thermal stress is decarboxylation. The acetic acid side chain is cleaved, releasing CO₂ and forming 1,3-dimethyl-1H-pyrazole. This product is more volatile and less polar than the parent acid.
Causality: The C-N bond connecting the pyrazole ring and the acetic acid group can be cleaved at high temperatures, leading to the loss of the carboxyl group as carbon dioxide.
Troubleshooting Action:
-
Confirm Identity: The expected impurity, 1,3-dimethyl-1H-pyrazole, has a molecular weight of 96.13 g/mol . This mass loss of 44 Da (for CO₂) is a strong indicator. Confirm this via GC-MS or LC-MS.
-
Determine Onset Temperature: Perform a thermogravimetric analysis (TGA) on the solid material to identify the temperature at which mass loss (decarboxylation) begins.
-
Execute Controlled Study: Use Protocol 5 (Thermal Stress Testing) on both the solid material and a solution to confirm the degradation pathway and qualify the impurity for your analytical method.
Problem: Suspected oxidative degradation during storage.
Q: My samples, particularly solutions, show the formation of minor impurities over time when exposed to air. Is my compound oxidizing?
A: Yes, oxidation is a plausible degradation pathway. The two most likely sites of oxidation are the pyrazole ring itself (which can lead to ring-opening or N-oxide formation) and the benzylic-like methyl group, which could be oxidized to a hydroxymethyl or even a carboxylic acid group under aggressive conditions.
Causality: Oxidizing agents, including atmospheric oxygen over long periods, can react with electron-rich aromatic systems like pyrazole or with activated C-H bonds such as those on the methyl group.[8]
Troubleshooting Action:
-
Perform Oxidative Stress Test: The most direct way to confirm susceptibility is to follow Protocol 4 (Oxidative Stress Testing) using hydrogen peroxide. This is a standard method for simulating oxidative degradation.[8]
-
Analyze Degradants: Use LC-MS to determine the mass of the oxidative degradants. An increase of 16 Da would suggest the formation of an N-oxide or a hydroxylated product.
-
Modify Storage Conditions: If the compound is sensitive to oxidation, store it under an inert atmosphere (e.g., nitrogen or argon) and consider adding antioxidants to formulated solutions if appropriate for the application.
Section 3: Standardized Stability Testing Protocols
These protocols are designed to induce 5-20% degradation, which is ideal for developing and validating a stability-indicating analytical method.[8] A robust HPLC method capable of separating the parent peak from all potential degradants is essential for these studies.
Protocol 1: General Setup and Stability-Indicating HPLC Method
-
Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile/water 50:50).
-
Control Sample: For each stress condition, maintain a control sample, protected from the stressor (e.g., wrapped in foil for photostability, kept at room temperature for thermal stress), to serve as a baseline (t=0).
-
HPLC Method: A general-purpose stability-indicating method would be a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) with a gradient elution from a mobile phase of 0.1% formic acid in water to 0.1% formic acid in acetonitrile. Detection at 220-280 nm is a reasonable starting point. The method must be validated to show specificity for the parent compound in the presence of its degradation products.[6]
Protocol 2: Acid Stress Testing
-
Add 1 mL of the stock solution to 1 mL of 1.0N HCl.
-
Heat the mixture at 60°C for 4-8 hours.
-
Withdraw aliquots at regular intervals (e.g., 2, 4, 8 hours).
-
Cool the aliquot to room temperature, neutralize with an equivalent amount of 1.0N NaOH, and dilute with the mobile phase to the target concentration.
-
Analyze by HPLC.
Protocol 3: Base Stress Testing
-
Add 1 mL of the stock solution to 1 mL of 1.0N NaOH.
-
Heat the mixture at 60°C for 2-4 hours.
-
Withdraw aliquots at regular intervals.
-
Cool the aliquot to room temperature, neutralize with an equivalent amount of 1.0N HCl, and dilute with the mobile phase.
-
Analyze by HPLC.
Protocol 4: Oxidative Stress Testing
-
Add 1 mL of the stock solution to 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at regular intervals (e.g., 8, 24 hours).
-
Dilute with the mobile phase.
-
Analyze by HPLC.
Protocol 5: Thermal Stress Testing
-
Solid State: Place a thin layer of solid compound in a vial and heat in an oven at 105°C for 24 hours.[9] Periodically sample, dissolve in solvent, and analyze by HPLC.
-
Solution State: Reflux the stock solution at 80°C for 24 hours. Periodically sample, cool, dilute, and analyze by HPLC.
Protocol 6: Photostability Testing
-
Expose the stock solution and solid compound to a light source that meets ICH Q1B specifications (providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Run a parallel control sample protected from light (e.g., wrapped in aluminum foil).
-
Sample at appropriate time points and analyze by HPLC.
Section 4: Data Interpretation & Visualized Pathways
Summary of Expected Stability
The following table summarizes the likely stability profile of this compound under forced degradation conditions.
| Stress Condition | Reagent/Parameters | Expected Stability | Most Probable Degradation Product(s) |
| Acid Hydrolysis | 1.0N HCl, 60°C | Stable | Minor degradation possible; esterification if alcohol is present. |
| Base Hydrolysis | 1.0N NaOH, 60°C | Stable | Forms carboxylate salt. Ring degradation is unlikely. |
| Oxidation | 3% H₂O₂, RT | Potential Instability | N-oxides, hydroxylated methyl group, or ring-opened products. |
| Thermal (Dry Heat) | 105°C | Unstable | Decarboxylation to form 1,3-dimethyl-1H-pyrazole. |
| Photolytic | ICH Q1B Light Source | Potential Instability | Varies; could involve radical reactions or rearrangements. |
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Workflow for Stability Investigation
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. rjptonline.org [rjptonline.org]
- 5. biomedres.us [biomedres.us]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpp.com [ijrpp.com]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of (3-methyl-1H-pyrazol-1-yl)acetic Acid Derivatives
Welcome to the Technical Support Center for the synthesis of (3-methyl-1H-pyrazol-1-yl)acetic acid and its derivatives. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success, particularly at scale. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve robust, scalable results.
Overview of the Core Synthetic Challenge
This compound is a crucial building block, notably as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.[1][2] The primary synthetic route involves the N-alkylation of 3-methylpyrazole with an appropriate two-carbon electrophile, typically an ester of a haloacetic acid (e.g., ethyl bromoacetate), followed by saponification.
The central challenge in this synthesis is controlling the regioselectivity of the N-alkylation. Unsymmetrically substituted pyrazoles, like 3-methylpyrazole, have two non-equivalent ring nitrogen atoms (N1 and N2). Alkylation can occur at either nitrogen, leading to a mixture of regioisomers that are often difficult to separate, complicating downstream processes and reducing the overall yield of the desired product.[3]
General Synthetic Workflow
The diagram below outlines the typical two-step process for synthesizing the target acid. Subsequent sections will delve into troubleshooting each of these critical stages.
Caption: General two-step synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity (N1 vs. N2 alkylation) so critical in this synthesis?
A: The two nitrogen atoms in the 3-methylpyrazole ring are electronically similar, making both potential sites for nucleophilic attack on the alkylating agent.[3] This often results in a mixture of the desired N1-alkylated product and the undesired N2-alkylated isomer. These isomers can have very similar physical properties (e.g., boiling points, polarity), making their separation by standard techniques like distillation or crystallization challenging and costly, especially at a large scale. Achieving high regioselectivity in the first step is the most efficient strategy for ensuring high purity and yield of the final product.
Q2: What are the primary factors that determine the N1:N2 isomer ratio?
A: The regiochemical outcome is a balance of three main factors:
-
Steric Hindrance: The methyl group at the C3 position sterically hinders the adjacent N2 atom. Therefore, alkylating agents will preferentially attack the less hindered N1 atom. This is often the most dominant factor.[3]
-
Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence the isomer ratio. For example, the combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMSO generally favors N1-alkylation.[3]
-
Electronic Effects: While the methyl group is weakly electron-donating, its electronic influence is less pronounced than the steric effect in this specific case.
Q3: Can I use 3-methylpyrazole directly, or should I form the pyrazolide salt first?
A: It is highly recommended to deprotonate the 3-methylpyrazole with a suitable base to form the pyrazolide anion in situ before adding the alkylating agent. The pyrazolide anion is a much stronger nucleophile than the neutral pyrazole, leading to faster reaction rates and preventing potential side reactions associated with the acidic N-H proton. Direct reaction without a base is generally inefficient and not suitable for scalable synthesis.
Troubleshooting Guide
Problem 1: Poor Regioselectivity (High percentage of the N2 isomer)
Q: My crude product contains a significant amount (e.g., >10%) of the undesired N2-alkylated isomer. How can I improve the N1 selectivity?
A: This is the most common issue. The solution lies in carefully tuning your reaction conditions to maximize the steric influence of the 3-methyl group.
Causality: The formation of the N2 isomer occurs when the reaction conditions are not optimized to favor attack at the sterically more accessible N1 position. Factors like ion-pairing effects with the counter-ion of the base and solvent polarity can modulate the nucleophilicity of the two nitrogen atoms.
Troubleshooting Steps & Solutions:
-
Base Selection: The choice of base is critical.
-
Recommended: Use a strong, non-nucleophilic base like Sodium Hydride (NaH, 60% dispersion in mineral oil). NaH irreversibly deprotonates the pyrazole, and the resulting sodium pyrazolide often provides good N1 selectivity in aprotic solvents.
-
Avoid: Weaker bases like potassium carbonate (K₂CO₃) can sometimes give lower selectivity depending on the solvent system.[4] Phase-transfer catalysts may be needed with bases like K₂CO₃, which adds complexity.[5]
-
-
Solvent Optimization: The solvent choice impacts the solubility of the pyrazolide salt and the reaction kinetics.
-
High-Polarity Aprotic Solvents: Solvents like DMF and DMSO are generally effective and often favor N1 alkylation.[3]
-
Ethereal Solvents: THF is also an excellent choice, particularly with NaH.
-
Protic Solvents: Avoid protic solvents like ethanol during the alkylation step, as they can interfere with the base and lead to side reactions.
-
-
Temperature Control: Add the alkylating agent (e.g., ethyl bromoacetate) slowly at a reduced temperature (e.g., 0-5 °C) to control the initial exotherm and improve selectivity. After the addition is complete, the reaction can be allowed to warm to room temperature or gently heated to ensure completion.
Data Summary: Impact of Conditions on N1 Selectivity
| Base | Solvent | Temperature (°C) | Typical N1:N2 Ratio | Rationale |
| NaH | THF | 0 → RT | > 95:5 | Strong base, good ion-pairing, favors attack at the less hindered N1 site. |
| K₂CO₃ | Acetonitrile | Reflux | 85:15 - 90:10 | Weaker base, equilibrium deprotonation. Can be less selective.[4] |
| K₂CO₃ | DMSO | RT → 50 | > 90:10 | Higher polarity of DMSO can improve selectivity compared to acetonitrile.[3] |
Workflow for Optimizing Regioselectivity
Caption: Decision tree for troubleshooting poor regioselectivity.
Problem 2: Low Yield or Incomplete Conversion during N-Alkylation
Q: The reaction stalls, and I'm recovering a significant amount of unreacted 3-methylpyrazole. What could be the cause?
A: This issue typically points to problems with reagents, stoichiometry, or reaction conditions.
Causality: Incomplete conversion is often due to insufficient deprotonation of the starting pyrazole, degradation of the base or alkylating agent, or non-optimal reaction time and temperature.
Troubleshooting Steps & Solutions:
-
Verify Reagent Quality:
-
Base: NaH is highly reactive with moisture. Use freshly opened NaH or ensure it has been stored under an inert atmosphere. Clumped or grayish NaH may be inactive.
-
Alkylating Agent: Ethyl bromoacetate can degrade over time. Use a fresh bottle or purify by distillation if necessary.
-
Solvent: Ensure you are using anhydrous (dry) solvents, especially with NaH. Water will quench the base.
-
-
Check Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation of the 3-methylpyrazole. Use a slight excess of the ethyl bromoacetate (e.g., 1.1 equivalents) to drive the reaction to completion.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography (LC-MS) to monitor the disappearance of the starting material. If the reaction stalls, gentle heating (e.g., to 40-50 °C) may be required to push it to completion, but this should be done after the initial selective addition at low temperature.
Problem 3: Difficulties during Saponification and Product Isolation
Q: The hydrolysis of the ester is incomplete, or I'm getting an oily product that is difficult to crystallize after workup.
A: Saponification requires careful control of pH and temperature to ensure complete reaction without product degradation. Isolation issues often stem from impurities or incorrect workup procedures.
Causality: Incomplete hydrolysis can result from insufficient base or reaction time. The formation of an oil instead of a solid is often due to the presence of residual organic solvent, the unreacted ester, or the isomeric impurity, all of which can inhibit crystallization.
Troubleshooting Steps & Solutions:
-
Ensure Complete Hydrolysis:
-
Use a sufficient excess of base (e.g., 2-3 equivalents of NaOH or KOH).
-
The reaction is typically run in a mixture of water and a co-solvent like ethanol or methanol to ensure solubility of the ester.
-
Monitor the reaction by TLC or HPLC until all the starting ester is consumed. Gentle heating (e.g., 50-60 °C) can accelerate the process.
-
-
Optimize the Workup for Crystallization:
-
After hydrolysis, cool the reaction mixture and wash with a non-polar organic solvent (e.g., methyl tert-butyl ether (MTBE) or toluene) to remove any unreacted ester and other non-polar impurities.
-
Carefully acidify the aqueous layer with a mineral acid like HCl to a specific pH (typically pH 2-3) to precipitate the carboxylic acid product. Add the acid slowly while monitoring the pH and temperature.
-
If the product precipitates as an oil, try adding seed crystals, scratching the flask, or cooling for an extended period. If it remains an oil, consider re-dissolving and re-precipitating from a different solvent system.
-
Purification can also be achieved by forming a salt of the acid, which can then be crystallized.[6]
-
Detailed Experimental Protocol: N1-Selective Synthesis
This protocol is a robust starting point for achieving high N1 selectivity on a laboratory scale.
Part 1: Ethyl (3-methyl-1H-pyrazol-1-yl)acetate Synthesis
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (10 mL per 1 g of 3-methylpyrazole).
-
Deprotonation: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (1.2 eq., 60% dispersion in oil) portion-wise, ensuring the temperature does not exceed 10 °C. Stir the resulting slurry for 30 minutes at 0-5 °C.
-
Pyrazole Addition: Dissolve 3-methylpyrazole (1.0 eq.) in a small amount of anhydrous THF and add it dropwise to the NaH slurry. Vigorous hydrogen evolution will be observed. Maintain the temperature below 10 °C. Stir for 1 hour after the addition is complete to ensure full formation of the sodium pyrazolide.
-
Alkylation: Add ethyl bromoacetate (1.1 eq.) dropwise to the reaction mixture, again maintaining the temperature at 0-5 °C.
-
Reaction Completion: After the addition, allow the reaction to slowly warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS analysis shows complete consumption of the 3-methylpyrazole.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. The product can often be used in the next step without further purification if the N1 selectivity is high.
Part 2: Saponification to this compound
-
Setup: Dissolve the crude ester from Part 1 in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Hydrolysis: Add sodium hydroxide (2.5 eq., as a solid or aqueous solution) and heat the mixture to 50 °C. Stir for 2-4 hours, monitoring by TLC until the ester spot has disappeared.
-
Purification: Cool the mixture to room temperature. Wash with MTBE (2x volume) to remove non-polar impurities.
-
Precipitation: Transfer the aqueous layer to a beaker and cool in an ice bath. Slowly add 3M HCl with vigorous stirring until the pH of the solution is ~2. A white precipitate should form.
-
Isolation: Stir the slurry in the ice bath for 1 hour to maximize crystallization. Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the final product.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of (3-methyl-1H-pyrazol-1-yl)acetic acid and (5-methyl-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, pyrazole-containing compounds are of significant interest due to their diverse biological activities and versatile chemical properties. Among these, N-substituted pyrazole acetic acids serve as crucial building blocks for the synthesis of more complex molecules. This guide provides an in-depth comparison of the reactivity of two constitutional isomers: (3-methyl-1H-pyrazol-1-yl)acetic acid and (5-methyl-1H-pyrazol-1-yl)acetic acid.
While direct comparative experimental data on the reactivity of these two specific isomers is not extensively available in the current literature, this guide will leverage established principles of organic chemistry, supported by theoretical considerations and data from related compounds, to provide a robust predictive comparison. We will delve into the synthesis of both isomers and then explore the electronic and steric factors that govern their differential reactivity in key chemical transformations.
Molecular Structures
Figure 1: Chemical structures of the two isomers.
Synthesis of this compound and (5-methyl-1H-pyrazol-1-yl)acetic acid
The synthesis of these isomers typically involves a two-step process: the formation of the pyrazole ring followed by N-alkylation with a haloacetic acid ester and subsequent hydrolysis. The initial cyclization reaction of a 1,3-dicarbonyl compound with hydrazine can lead to a mixture of regioisomers, which necessitates careful separation or the use of regioselective synthetic strategies.
A common route involves the N-alkylation of 3(5)-methylpyrazole with an ethyl haloacetate followed by hydrolysis. The alkylation of unsymmetrically substituted pyrazoles like 3-methylpyrazole can yield a mixture of N1 and N2 alkylated products, in this case, the precursors to this compound and (5-methyl-1H-pyrazol-1-yl)acetic acid. The ratio of these isomers is influenced by steric and electronic factors, as well as reaction conditions such as the base and solvent used.
Experimental Protocol: Synthesis of Ethyl (3-methyl-1H-pyrazol-1-yl)acetate and Ethyl (5-methyl-1H-pyrazol-1-yl)acetate
This protocol is adapted from general procedures for the N-alkylation of pyrazoles.
Materials:
-
3-Methylpyrazole
-
Ethyl bromoacetate
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Deprotonation: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF at 0 °C, add a solution of 3-methylpyrazole (1 equivalent) in anhydrous DMF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude oil, a mixture of ethyl (3-methyl-1H-pyrazol-1-yl)acetate and ethyl (5-methyl-1H-pyrazol-1-yl)acetate, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the two isomers.
Experimental Protocol: Hydrolysis to the Carboxylic Acids
Materials:
-
Ethyl (3-methyl-1H-pyrazol-1-yl)acetate or Ethyl (5-methyl-1H-pyrazol-1-yl)acetate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Ethanol
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Saponification: To a solution of the isolated pyrazole acetate ester (1 equivalent) in a mixture of THF and water (e.g., 3:1), add lithium hydroxide (1.5 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Acidification: Once the reaction is complete, remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted ester. Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the desired (methyl-1H-pyrazol-1-yl)acetic acid.
Comparative Reactivity Analysis
The difference in the position of the methyl group on the pyrazole ring introduces subtle but significant electronic and steric variations that are expected to influence the reactivity of the carboxylic acid moiety and the pyrazole ring itself.
Electronic Effects
The methyl group is an electron-donating group (EDG) through an inductive effect. This property influences the electron density of the pyrazole ring and, consequently, the acidity of the carboxylic acid proton and the nucleophilicity of the pyrazole nitrogens.
-
Acidity of the Carboxylic Acid: The electron-donating nature of the methyl group is expected to slightly decrease the acidity (increase the pKa) of the carboxylic acid group in both isomers compared to the unsubstituted (1H-pyrazol-1-yl)acetic acid. In the This compound , the methyl group is closer to the N1 nitrogen, which is attached to the acetic acid moiety. This proximity might lead to a slightly stronger electron-donating effect on the N1 nitrogen, which in turn could destabilize the carboxylate anion to a greater extent than in the 5-methyl isomer. Therefore, it is predicted that This compound will be a slightly weaker acid (higher pKa) than (5-methyl-1H-pyrazol-1-yl)acetic acid .
-
Nucleophilicity of the Pyrazole Ring: The electron-donating methyl group increases the overall electron density of the pyrazole ring, making it more nucleophilic and more susceptible to electrophilic attack compared to unsubstituted pyrazole.[1] The position of the methyl group will direct this increased reactivity. In the 3-methyl isomer , the electron density is expected to be higher at the N2 and C4 positions. In the 5-methyl isomer , the electron density will be enhanced at the N2 and C4 positions as well. However, the steric hindrance at the N2 position will be different.
Figure 2: Relationship between structural factors and predicted reactivity.
Steric Effects
Steric hindrance plays a crucial role in determining the accessibility of the reactive centers.
-
Reactions at the Carboxylic Acid Group (Esterification/Amidation): For reactions such as esterification and amidation that occur at the carboxylic acid group, the methyl group is relatively distant and is not expected to exert a significant direct steric effect on the carboxyl carbon. However, the overall conformation of the molecule, influenced by the methyl group's position, could play a minor role.
-
Reactions at the Pyrazole Ring: The position of the methyl group becomes highly significant for reactions involving the pyrazole ring itself, such as N-alkylation at the N2 position or electrophilic substitution at the C4 position. In This compound , the N2 position is adjacent to the methyl group, which will create more steric hindrance for an incoming electrophile compared to the N2 position in (5-methyl-1H-pyrazol-1-yl)acetic acid , where it is adjacent to a proton. Therefore, reactions at the N2 position are predicted to be slower for the 3-methyl isomer.
Predicted Reactivity Comparison
Based on the interplay of electronic and steric effects, the following predictions can be made:
| Reaction Type | This compound | (5-methyl-1H-pyrazol-1-yl)acetic acid | Rationale |
| Deprotonation (-COOH) | Slightly Less Favorable (Higher pKa) | Slightly More Favorable (Lower pKa) | Stronger inductive effect of the 3-methyl group may destabilize the carboxylate anion more. |
| Esterification/Amidation (-COOH) | Slightly Slower | Slightly Faster | The slightly higher acidity of the 5-methyl isomer could lead to a faster reaction rate in acid-catalyzed reactions. |
| Electrophilic attack at N2 | Slower | Faster | Increased steric hindrance from the adjacent methyl group in the 3-methyl isomer. |
| Electrophilic attack at C4 | Similar/Slightly Faster | Similar | Both isomers have an electron-rich C4 position. The subtle electronic differences might lead to minor rate variations. |
Proposed Experimental Workflows for Reactivity Comparison
To obtain empirical data supporting these theoretical predictions, the following experimental workflows are proposed.
Workflow 1: Determination of pKa
Figure 3: Workflow for pKa determination.
A standard potentiometric titration can be employed. By comparing the pKa values, the relative acidities of the two isomers can be quantitatively determined.
Workflow 2: Comparative Kinetics of Esterification
References
A Comparative Guide to the Biological Activity of Pyrazole-Based COX-2 Inhibitors: Celecoxib and Parecoxib/Valdecoxib
For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. Pyrazole derivatives have emerged as a significant class of pharmacologically active compounds, with many exhibiting potent anti-inflammatory, analgesic, and anticancer properties.[1][2][3] This guide provides an in-depth comparison of the biological activities of two prominent pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs): Celecoxib and the prodrug Parecoxib, which is converted in vivo to its active form, Valdecoxib. While not strictly isomers, their structural similarities and differing pharmacological profiles offer a compelling case study on the impact of subtle chemical modifications on therapeutic application and efficacy.
The Significance of the Pyrazole Scaffold in COX-2 Inhibition
The cyclooxygenase (COX) enzymes are key mediators of inflammation through the synthesis of prostaglandins.[4] Two isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[4][5] The selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4][6] The pyrazole moiety has proven to be a privileged scaffold for designing selective COX-2 inhibitors.[7]
Structural Comparison: Celecoxib vs. Valdecoxib
At the core of both Celecoxib and Valdecoxib is a substituted pyrazole ring, which is crucial for their interaction with the COX-2 enzyme. However, key structural differences dictate their distinct pharmacological characteristics.
-
Celecoxib: Features a 1,5-diarylpyrazole structure with a p-sulfonamide group on one phenyl ring and a methyl group on the pyrazole ring.
-
Valdecoxib: Is an isoxazole derivative, but its active metabolite, Valdecoxib, contains a similar p-sulfonamide phenyl group attached to a 3-phenyl-5-methylisoxazole ring. Parecoxib, the injectable prodrug, has an N-propanoyl group attached to the sulfonamide, which is rapidly cleaved in vivo to yield Valdecoxib.[8]
These structural nuances, particularly the nature of the heterocyclic core and the substituents, influence their binding affinity to the COX-2 active site and their pharmacokinetic properties.
Comparative Biological Activity and Pharmacokinetics
The primary biological activity of interest for these compounds is their selective inhibition of the COX-2 enzyme. This selectivity is attributed to the presence of a bulkier side pocket in the COX-2 enzyme, which can accommodate the larger sulfonamide-containing structures of these inhibitors.
| Feature | Celecoxib | Parecoxib/Valdecoxib |
| Administration | Oral[4] | Parenteral (Intravenous, Intramuscular)[6][8] |
| Mechanism | Selective COX-2 Inhibitor[4] | Selective COX-2 Inhibitor (Valdecoxib is the active form)[8][9] |
| Therapeutic Use | Chronic inflammatory conditions (e.g., osteoarthritis, rheumatoid arthritis), acute pain[4] | Short-term postoperative pain management[10] |
| Metabolism | Metabolized in the liver, primarily by CYP2C9 | Parecoxib is a prodrug, rapidly hydrolyzed to the active Valdecoxib[8][9] |
The most significant practical difference arising from their structural variations is the route of administration. Celecoxib's structure allows for oral bioavailability, making it suitable for chronic management of inflammatory conditions.[4] In contrast, Parecoxib was specifically designed as a water-soluble prodrug for parenteral administration, providing a rapid onset of action for acute postoperative pain when oral intake is not feasible.[6][8]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
To quantitatively compare the inhibitory potency of pyrazole derivatives like Celecoxib and Valdecoxib, a common and reliable method is the in vitro cyclooxygenase inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds (e.g., Celecoxib, Valdecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Prostaglandin E2 (PGE2) EIA Kit for detection
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare dilutions of the human recombinant COX-2 enzyme in the assay buffer to the desired concentration.
-
Compound Preparation: Prepare serial dilutions of the test compounds and a reference standard (e.g., Celecoxib) in the assay buffer.
-
Incubation: In a microplate, add the COX-2 enzyme, the assay buffer, and the various concentrations of the test compounds or vehicle control. Allow for a pre-incubation period (e.g., 15 minutes at room temperature) to permit the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Reaction Termination: After a specified incubation time (e.g., 10 minutes at 37°C), terminate the reaction by adding a stopping solution (e.g., a solution of a strong acid like HCl).
-
PGE2 Quantification: The amount of PGE2 produced, which is a direct product of the COX-2 reaction, is quantified using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
This self-validating system includes positive controls (known inhibitors) and negative controls (vehicle) to ensure the reliability of the results.
Signaling Pathway: Prostaglandin Synthesis Inhibition
The anti-inflammatory effects of Celecoxib and Valdecoxib are a direct result of their inhibition of the COX-2 enzyme, which blocks the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Conclusion
The comparative analysis of Celecoxib and the Parecoxib/Valdecoxib system underscores the profound impact of molecular structure on biological activity and therapeutic utility. Both drugs effectively and selectively inhibit the COX-2 enzyme, but their differing pharmacokinetic profiles, dictated by their distinct chemical structures, have led to their specialized roles in the management of chronic and acute inflammatory pain, respectively. This guide illustrates the importance of structure-activity relationship studies in the development of targeted and effective therapeutics. For researchers in the field, these pyrazole derivatives serve as a powerful example of how medicinal chemistry principles can be applied to optimize drug performance for specific clinical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmatutor.org [pharmatutor.org]
- 4. [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Parecoxib - Wikipedia [en.wikipedia.org]
- 9. Comparison of intra-articular injection of parecoxib vs oral administration of celecoxib for the clinical efficacy in the treatment of early knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. COX-2 inhibitors celecoxib and parecoxib: valuable options for postoperative pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro Evaluation of (3-methyl-1H-pyrazol-1-yl)acetic Acid Derivatives
Welcome to an in-depth technical guide on the in vitro testing of compounds derived from the versatile (3-methyl-1H-pyrazol-1-yl)acetic acid scaffold. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the biological potential of this chemical series and the experimental methodologies to effectively evaluate them. We will move beyond rigid protocols to explain the scientific rationale behind experimental choices, ensuring a robust and logical approach to in vitro screening.
The this compound core is a privileged structure in medicinal chemistry. The pyrazole ring is a key pharmacophore found in numerous FDA-approved drugs, and the acetic acid moiety provides a convenient handle for a variety of chemical modifications, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacological properties. These derivatives have shown promise in a range of therapeutic areas, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antidiabetic applications[1][2][3].
This guide will compare the in vitro performance of different classes of derivatives, provide detailed experimental protocols for key assays, and offer insights into the structure-activity relationships that govern their biological effects.
The Core Scaffold and Strategies for Derivatization
The parent compound, this compound, offers several points for chemical modification to generate a library of diverse analogs. The primary and most facile point of derivatization is the carboxylic acid group, which can be readily converted into esters, amides, and other functional groups. These modifications can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn influence its pharmacokinetic and pharmacodynamic profile.
Secondary modifications can be made to the pyrazole ring itself, although this often requires a more involved synthetic strategy starting from precursors to the parent acid.
Comparative In Vitro Biological Activities
Anticancer Activity
Derivatives of pyrazole are widely investigated for their potential as anticancer agents[4]. The primary mechanism of action for many of these compounds involves the inhibition of protein kinases, disruption of microtubule dynamics, or induction of apoptosis.
Key In Vitro Assays:
-
Cytotoxicity Screening (MTT Assay): To assess the general toxicity of the compounds against cancer cell lines.
-
Enzyme Inhibition Assays: To determine the inhibitory activity against specific molecular targets (e.g., kinases).
-
Apoptosis Assays: To investigate the mechanism of cell death.
Comparative Performance of Structurally Related Compounds:
While specific data for this compound derivatives is limited, a study on 2-(3-phenyl-1H-pyrazol-1-yl)acetamide and N'-benzylidene-2-(3-phenyl-1H-pyrazol-1-yl)acetohydrazide derivatives revealed potent and selective inhibitory activity against Mycobacterium tuberculosis, with some compounds showing low toxicity to Vero cells[5]. This suggests that acetamide derivatives of the core scaffold could be a promising avenue for antimicrobial and potentially anticancer drug discovery.
Anti-inflammatory Activity
Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and many, like celecoxib, feature a pyrazole core. The primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.
Key In Vitro Assays:
-
COX-1/COX-2 Inhibition Assays: To determine the potency and selectivity of the compounds for the COX enzymes.
Comparative Performance of Structurally Related Compounds:
Research on various pyrazole derivatives has demonstrated significant anti-inflammatory potential through COX inhibition[2]. The selectivity for COX-2 over COX-1 is a critical parameter to minimize gastrointestinal side effects. A comparative screening of novel this compound derivatives against both isoforms would be essential to identify candidates with a favorable therapeutic window.
Antidiabetic Activity
Recent studies have highlighted the potential of pyrazole derivatives as antidiabetic agents, primarily through the inhibition of α-glucosidase and α-amylase, enzymes responsible for carbohydrate digestion.
Key In Vitro Assays:
-
α-Glucosidase Inhibition Assay: To measure the inhibition of the enzyme that breaks down complex carbohydrates.
-
α-Amylase Inhibition Assay: To measure the inhibition of the enzyme that hydrolyzes starch.
Comparative Performance of Structurally Related Compounds:
A study on two pyrazole derivatives, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2), demonstrated potent inhibition of both α-glucosidase and α-amylase. The IC50 values were comparable to the standard drug, Acarbose, indicating their potential as effective antidiabetic agents[6].
| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |
| Pyz-1 | 75.62 ± 0.56 | 120.2 ± 0.68 |
| Pyz-2 | 95.85 ± 0.92 | 119.3 ± 0.75 |
| Acarbose (Standard) | 72.58 ± 0.68 | 115.6 ± 0.574 |
| Data from a study on structurally related pyrazole derivatives[6]. |
Experimental Protocols: A Self-Validating System
The trustworthiness of any in vitro study hinges on the robustness and reproducibility of the experimental protocols. Here, we provide detailed, step-by-step methodologies for key assays.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the concentration at which a compound reduces the viability of a cell population by 50% (IC50).
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol: In Vitro COX-1 and COX-2 Inhibition Assay
This fluorometric assay is used to determine the inhibitory potency and selectivity of compounds against COX-1 and COX-2 enzymes.
Rationale: The assay measures the peroxidase activity of COX enzymes. In the presence of a suitable substrate, the peroxidase component of COX catalyzes a reaction that produces a fluorescent product. The rate of fluorescence generation is proportional to the COX activity.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
COX Assay Buffer
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
COX-1 and COX-2 selective inhibitors (for positive controls, e.g., SC-560 for COX-1 and Celecoxib for COX-2)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the enzymes, substrate, and probe in the assay buffer according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds and control inhibitors in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add the following in order:
-
Assay Buffer
-
Test compound or control inhibitor
-
COX-1 or COX-2 enzyme
-
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Immediately start monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction (slope of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each compound concentration using the formula:
-
% Inhibition = [(Rate of control - Rate of treated) / Rate of control] x 100
-
-
Plot the percentage of inhibition against the compound concentration and calculate the IC50 value for both COX-1 and COX-2.
-
The COX-2 selectivity index (SI) can be calculated as: SI = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
-
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the experimental process and the potential mechanisms of action, the following diagrams have been generated using Graphviz.
General Workflow for In Vitro Screening
Caption: A generalized workflow for the in vitro screening of novel compounds.
COX Inhibition Pathway
Caption: The cyclooxygenase (COX) pathway and the inhibitory action of pyrazole derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available literature on structurally similar compounds suggests that derivatives of this core may exhibit significant anticancer, anti-inflammatory, and antidiabetic activities. The key to unlocking the full potential of this chemical series lies in a systematic approach to derivatization and a rigorous in vitro evaluation using validated and well-documented protocols.
Future research should focus on the synthesis and comparative in vitro testing of a focused library of amides and esters derived from this compound. A comprehensive screening against a panel of cancer cell lines, key inflammatory enzymes, and metabolic targets will be crucial for identifying lead compounds with potent and selective activity. By combining robust synthetic chemistry with the detailed in vitro methodologies outlined in this guide, researchers can effectively navigate the early stages of drug discovery and contribute to the development of the next generation of pyrazole-based therapeutics.
References
- 1. jocpr.com [jocpr.com]
- 2. academicstrive.com [academicstrive.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
The Art of Molecular Tinkering: A Comparative Guide to the Structure-Activity Relationship of (3-Methyl-1H-pyrazol-1-yl)acetic Acid Analogs as Anti-inflammatory Agents
For researchers, scientists, and drug development professionals, the journey from a lead compound to a clinical candidate is a meticulous process of molecular refinement. The structure-activity relationship (SAR) is the compass that guides this journey, revealing how subtle changes in a molecule's architecture can profoundly impact its biological activity. This guide delves into the SAR of (3-methyl-1H-pyrazol-1-yl)acetic acid analogs, a promising scaffold in the quest for novel anti-inflammatory agents. We will explore the design rationale, comparative biological data, and the experimental methodologies that underpin the development of these compounds, with a focus on their activity as cyclooxygenase (COX) inhibitors.
The Core Scaffold: A Privileged Structure in Inflammation Research
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, including the renowned COX-2 selective inhibitor, Celecoxib.[1] The this compound core combines the favorable properties of the pyrazole ring with a carboxylic acid moiety, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that is often crucial for interacting with the active site of COX enzymes.[2][3] The primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[4][5] There are two main isoforms of this enzyme, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[6] Therefore, the selective inhibition of COX-2 over COX-1 is a key objective in the design of safer NSAIDs with reduced gastrointestinal side effects.[6]
Deconstructing the Molecule: A Systematic Approach to SAR
To understand the SAR of this compound analogs, we will dissect the molecule into three key regions and analyze the impact of structural modifications in each area:
-
The Pyrazole Ring (Positions 4 and 5): Modifications here can influence the compound's interaction with the hydrophobic pocket of the COX active site.
-
The N-1 Acetic Acid Side Chain: Alterations to the linker and the acidic headgroup can affect binding to the catalytic domain and pharmacokinetic properties.
-
The N-1 Substituent (Beyond the Acetic Acid Moiety): While our core is the acetic acid derivative, exploring other N-1 substituents provides a broader understanding of the SAR at this position.
Comparative Analysis of Biological Activity
The following tables summarize the in vitro COX-1 and COX-2 inhibitory activities of representative this compound analogs and related pyrazole derivatives. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in assay conditions. However, the trends in activity and selectivity provide valuable SAR insights.
Table 1: SAR of Substitutions on the Pyrazole Ring
| Compound ID | R4 Substituent | R5 Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 1a | H | H | >100 | 15.2 | >6.6 |
| 1b | Cl | H | 85.6 | 8.9 | 9.6 |
| 1c | H | Phenyl | 15.8 | 0.35 | 45.1 |
| 1d | H | 4-Fluorophenyl | 12.3 | 0.21 | 58.6 |
| 1e | H | 4-Methoxyphenyl | 10.1 | 0.15 | 67.3 |
Data compiled and extrapolated from related pyrazole series for illustrative purposes.
Interpretation of SAR at the Pyrazole Ring:
The data in Table 1 suggests that substitution at the 5-position of the pyrazole ring with an aryl group significantly enhances COX-2 inhibitory potency and selectivity. This is a common feature among selective COX-2 inhibitors, where the aryl group can access a hydrophobic side pocket in the COX-2 active site that is absent in COX-1.[6] The introduction of electron-donating groups, such as a methoxy group on the C-5 phenyl ring (Compound 1e ), appears to further improve potency and selectivity, likely by enhancing binding interactions within this pocket.
Table 2: SAR of the N-1 Acetic Acid Side Chain
| Compound ID | Side Chain Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2a | -CH2COOH (Acetic Acid) | 12.3 | 0.21 | 58.6 |
| 2b | -CH2CONHOH (Hydroxamic Acid) | 10.5 | 0.18 | 58.3 |
| 2c | -CH2SO2NH2 (Sulfonamide) | 9.8 | 0.09 | 108.9 |
| 2d | 1-Hydroxypyrazole (Bioisostere) | 25.4 | 0.89 | 28.5 |
Data compiled and extrapolated from related pyrazole series for illustrative purposes.
Interpretation of SAR at the N-1 Side Chain:
The acetic acid moiety is a classic pharmacophore for COX inhibition. However, bioisosteric replacement of the carboxylic acid can lead to improved pharmacological profiles. Replacing the carboxylic acid with a sulfonamide group (Compound 2c ) can significantly increase COX-2 selectivity, a strategy famously employed in Celecoxib. The 1-hydroxypyrazole moiety (Compound 2d ) has been successfully used as a bioisostere for acetic acid in other enzyme inhibitors, offering a potentially superior physicochemical profile while maintaining good activity.[7]
Experimental Protocols: From Synthesis to Biological Evaluation
To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are essential. Below are representative procedures for the synthesis of a this compound analog and its evaluation in an in vitro COX inhibition assay.
Synthesis of Ethyl 2-(3-methyl-5-phenyl-1H-pyrazol-1-yl)acetate (A Representative Analog)
A common route for the synthesis of N-1 substituted pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[8]
Workflow for the Synthesis of a Representative Analog:
Caption: General synthetic scheme for a this compound analog.
Step-by-step Methodology:
-
Synthesis of 3-methyl-5-phenyl-1H-pyrazole: To a solution of 1-phenylbutane-1,3-dione (1.0 eq) in ethanol, hydrazine hydrate (1.1 eq) is added dropwise. The reaction mixture is refluxed for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by recrystallization to yield 3-methyl-5-phenyl-1H-pyrazole.
-
Synthesis of Ethyl 2-(3-methyl-5-phenyl-1H-pyrazol-1-yl)acetate: To a solution of 3-methyl-5-phenyl-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (1.5 eq) is added, and the mixture is stirred for 30 minutes at room temperature. Ethyl bromoacetate (1.2 eq) is then added, and the reaction is heated to 60°C for 6 hours. The reaction is monitored by thin-layer chromatography (TLC). After completion, the mixture is poured into ice-water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.
-
Synthesis of 2-(3-methyl-5-phenyl-1H-pyrazol-1-yl)acetic acid: The ethyl ester from the previous step (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The THF is removed under reduced pressure, and the aqueous solution is acidified with 1N HCl. The resulting precipitate is filtered, washed with water, and dried to afford the final product.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be determined using a commercially available colorimetric or fluorometric inhibitor screening assay kit.
Workflow for In Vitro COX Inhibition Assay:
Caption: Workflow for a typical in vitro COX inhibition assay.
Step-by-step Methodology:
-
Reagent Preparation: All reagents, including the COX-1 and COX-2 enzymes, arachidonic acid, and heme, are prepared according to the manufacturer's protocol.
-
Compound Preparation: The test compounds and a reference standard (e.g., Celecoxib) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Enzyme Inhibition: The COX-1 or COX-2 enzyme is pre-incubated with the test compound or vehicle control in the assay buffer for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of prostaglandin produced is quantified using a colorimetric or fluorometric method as described in the assay kit. The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action: Targeting the Prostaglandin Synthesis Pathway
The anti-inflammatory effects of this compound analogs are primarily attributed to their inhibition of the COX enzymes, which are key players in the arachidonic acid cascade.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. mdpi.com [mdpi.com]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Hydroxypyrazole as a bioisostere of the acetic acid moiety in a series of aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Benchmarking the Efficiency of Coupling Agents for Pyrazole Acetic Acids
For Distribution To: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Introduction: The Critical Role of Amide Bond Formation and Coupling Agents
The amide bond is a cornerstone of modern pharmaceuticals and functional materials. Its synthesis, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery. The apparent simplicity of this transformation, however, belies a significant chemical challenge: the direct reaction is unfavorable under mild conditions. This necessitates the use of "coupling agents," reagents that activate the carboxylic acid to facilitate its reaction with the amine.[1][2]
The choice of coupling agent is a critical parameter that can profoundly influence reaction efficiency, yield, product purity, and the stereochemical integrity of the final product.[3] This is particularly true when dealing with heteroaromatic carboxylic acids, such as pyrazole acetic acids. The electronic nature of the pyrazole ring can influence the reactivity of the carboxylic acid, and the potential for side reactions necessitates a careful and informed selection of the coupling methodology.
This guide provides an in-depth comparison of commonly employed coupling agents for the synthesis of amides from pyrazole acetic acids. We will delve into the mechanistic underpinnings of these reagents, present a standardized protocol for their comparative evaluation, and provide a framework for selecting the optimal reagent for your specific synthetic challenge.
Understanding the Players: A Mechanistic Overview of Common Coupling Agents
The landscape of amide coupling reagents is vast, but they can be broadly categorized based on their activating mechanism. For the purposes of this guide, we will focus on three widely used classes: carbodiimides, phosphonium salts, and aminium/uronium salts.
Carbodiimides: The Workhorses (EDC)
-
Mechanism of Action: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[4] This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide. However, this intermediate is also prone to rearrangement to a stable N-acylurea, a common byproduct that can complicate purification. To mitigate this and reduce the risk of racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always used.[1][5][6] HOBt traps the O-acylisourea to form an active ester, which is more stable and less prone to side reactions.[7][8]
Phosphonium Salts: The Reliable Performers (BOP, PyBOP)
-
Mechanism of Action: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its pyrrolidine analog, PyBOP, are highly efficient coupling reagents.[9] They react with the carboxylate to form a benzotriazolyl active ester, which then reacts with the amine. A significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[9] PyBOP was developed as a safer alternative that avoids the formation of HMPA.[6][9] Phosphonium salts are known for their high reactivity and are particularly useful for sterically hindered couplings.[9]
Aminium/Uronium Salts: The High-Performance Champions (HBTU, HATU)
-
Mechanism of Action: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are among the most effective coupling reagents available.[2][3] They rapidly convert carboxylic acids into their corresponding HOBt or HOAt active esters, respectively. HATU is generally considered more reactive than HBTU, which is attributed to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group. This enhanced reactivity makes HATU particularly well-suited for challenging couplings, including those involving N-methylated amino acids or sterically demanding substrates.[6][10] A potential side reaction with aminium/uronium salts is the guanidinylation of the primary amine, though this is typically minimal.
Experimental Design: A Head-to-Head Comparison
To objectively benchmark the performance of these coupling agents, a standardized experimental protocol is essential. The following protocol is designed for the coupling of a model pyrazole acetic acid with a representative primary amine.
Model Substrates:
-
Acid: 2-(1H-Pyrazol-1-yl)acetic acid
-
Amine: Benzylamine
Experimental Workflow Diagram:
Caption: Standardized workflow for comparing coupling agent efficiency.
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.2 M solution of 2-(1H-pyrazol-1-yl)acetic acid in anhydrous Dichloromethane (DCM).
-
Prepare a 0.22 M solution of benzylamine in anhydrous DCM.
-
Prepare a 0.4 M solution of N,N-diisopropylethylamine (DIPEA) in anhydrous DCM.
-
-
Reaction Setup (to be performed for each coupling agent in parallel):
-
To a clean, dry reaction vial, add 1.0 mL (0.2 mmol) of the pyrazole acetic acid solution.
-
Add 1.0 mL (0.22 mmol, 1.1 equivalents) of the benzylamine solution.
-
Add 1.0 mL (0.4 mmol, 2.0 equivalents) of the DIPEA solution.
-
Add the coupling agent (0.24 mmol, 1.2 equivalents) to the reaction mixture. For EDC/HOBt, add HOBt (0.24 mmol, 1.2 equivalents) followed by EDC.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 30 min, 1h, 2h, 4h, 24h).
-
Once the reaction is deemed complete (or at a fixed time point for comparison), quench the reaction by adding 5 mL of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the isolated yield of the pure amide product.
-
Assess the purity of the product by High-Performance Liquid Chromatography (HPLC).
-
Confirm the structure of the product by ¹H NMR and ¹³C NMR spectroscopy.
-
Performance Data Summary
The following table summarizes the expected performance of each coupling agent based on established literature and practical experience.
| Coupling Agent | Reaction Time (Typical) | Isolated Yield (%) | Purity (HPLC, %) | Key Considerations | Relative Cost |
| EDC/HOBt | 4 - 24 h | 75 - 90 | >95 | Water-soluble byproducts, requires additive.[6] | Low |
| PyBOP | 1 - 4 h | 85 - 95 | >98 | Safer alternative to BOP, rapid reaction.[9] | Medium |
| HBTU | 1 - 3 h | 90 - 98 | >98 | Highly efficient for standard couplings.[2][3] | Medium-High |
| HATU | 0.5 - 2 h | 95 - 99 | >99 | Superior for difficult couplings, very rapid.[3][10] | High |
Discussion and Causality of Experimental Choices
The selection of a coupling agent is a multi-faceted decision that balances reactivity, potential side reactions, ease of workup, and cost.
-
Why DIPEA as the Base? DIPEA is a non-nucleophilic hindered base, which is crucial to prevent it from competing with the primary amine in reacting with the activated carboxylic acid. Its volatility also facilitates its removal during workup.
-
Rationale for Anhydrous Conditions: While some coupling reactions can tolerate small amounts of water, anhydrous conditions are generally preferred to prevent hydrolysis of the activated intermediate, which would lead to lower yields.
-
Importance of Purity Analysis: While yield is a primary metric, purity is equally important, especially in a drug development context. HPLC provides a quantitative measure of purity and can reveal the presence of side products that may not be easily detectable by NMR alone.
Mechanism Visualization: Catalytic Cycles
The following diagrams illustrate the generalized catalytic cycles for the different classes of coupling agents.
EDC/HOBt Coupling Mechanism
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
Phosphonium/Aminium Salt Coupling Mechanism
References
- 1. hepatochem.com [hepatochem.com]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 6. bachem.com [bachem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from (3-methyl-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncology.[1][2] Kinase inhibitors have revolutionized cancer treatment, but a significant challenge remains: achieving selectivity.[1][3] Due to the highly conserved nature of the ATP-binding site across the kinome, many inhibitors inadvertently bind to unintended "off-target" kinases, which can lead to adverse side effects or, in some cases, beneficial polypharmacology.[1][3]
The (3-methyl-1H-pyrazol-1-yl)acetic acid scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[4][5][6][7] Its unique arrangement of hydrogen bond donors and acceptors allows for potent interactions within the kinase hinge region.[8] However, subtle modifications to this core can dramatically alter an inhibitor's selectivity profile. Understanding and quantifying this cross-reactivity is paramount for developing safer and more effective drugs.[9]
This guide provides an in-depth comparison of the cross-reactivity profiles of two representative kinase inhibitors derived from this pyrazole scaffold, herein designated Inhibitor-A and Inhibitor-B . We will explore the causality behind the experimental choices for assessing selectivity and provide detailed protocols and comparative data to guide researchers in their own drug discovery efforts.
Part 1: The Strategic Workflow for Assessing Kinase Inhibitor Selectivity
A robust evaluation of cross-reactivity is not a single experiment but a multi-step cascade designed to move from a broad survey to high-confidence, quantitative validation. This approach ensures that resources are focused on the most relevant off-targets and provides a comprehensive picture of an inhibitor's behavior.
The logical flow of this cascade is as follows:
-
Broad Kinome Profiling : Cast a wide net to identify all potential interactions across the kinome.
-
Biochemical IC50 Validation : Quantitatively confirm the potency of interactions identified in the primary screen.
-
Cellular Target Engagement : Verify that the inhibitor binds its intended and unintended targets in a physiological context.
Part 2: Comparative Cross-Reactivity Data
To illustrate the impact of chemical structure on selectivity, we present data for two hypothetical compounds, Inhibitor-A and Inhibitor-B , both derived from the this compound scaffold but with minor structural modifications. Their primary target is Tyrosine Kinase A (TKA).
Initial Profiling: Broad Kinome Scan
The first step is a broad screen against a large panel of kinases, often performed at a single, high concentration (e.g., 1 µM) to identify potential off-targets.[4] Services like KINOMEscan® from Eurofins DiscoverX provide this capability, measuring the percent inhibition of a compound against hundreds of kinases.[10][11]
Table 1: KINOMEscan® Results (% Inhibition at 1 µM)
| Kinase Target | Kinase Family | Inhibitor-A | Inhibitor-B | Rationale for Concern |
| TKA (On-Target) | Tyrosine Kinase | 99.5% | 99.8% | Primary therapeutic target |
| TKB | Tyrosine Kinase | 15.2% | 92.1% | Structurally related to TKA; potential for efficacy or toxicity |
| SRC | Tyrosine Kinase | 8.5% | 78.5% | Key regulator of multiple signaling pathways |
| VEGFR2 | Tyrosine Kinase | 45.3% | 95.4% | Implicated in angiogenesis; inhibition can cause hypertension |
| PIM1 | Ser/Thr Kinase | 5.1% | 88.9% | Proto-oncogene involved in cell survival |
| CDK2 | Ser/Thr Kinase | 2.2% | 10.3% | Cell cycle kinase; inhibition can cause cytotoxicity |
| ROCK1 | Ser/Thr Kinase | 65.7% | 75.1% | Implicated in cardiovascular function |
Analysis: The initial scan reveals that while both compounds are potent inhibitors of their intended target, TKA, Inhibitor-B demonstrates significant promiscuity , potently inhibiting multiple kinases across different families.[1] In contrast, Inhibitor-A appears far more selective , with only moderate activity against ROCK1 and VEGFR2 at this high concentration. This "compound-centric" approach efficiently maps the potential target landscape for a given scaffold.[12]
Quantitative Validation: IC50 Determination
Hits from the primary screen must be validated to determine their actual potency (IC50 value).[4] An IC50 is the concentration of an inhibitor required to reduce kinase activity by 50% and is a critical metric for comparing compound potency.[2][13]
Table 2: Comparative IC50 Values (nM)
| Kinase Target | Inhibitor-A IC50 (nM) | Inhibitor-B IC50 (nM) | Selectivity Window (A vs. B) |
| TKA (On-Target) | 5 | 3 | ~1.7x |
| TKB | > 10,000 | 25 | > 400x |
| SRC | > 10,000 | 150 | > 66x |
| VEGFR2 | 850 | 15 | 57x |
| PIM1 | > 10,000 | 90 | > 111x |
| ROCK1 | 700 | 250 | 2.8x |
Analysis: The IC50 data confirms the initial screening results. Inhibitor-A displays a highly desirable selectivity profile, with an IC50 for its primary target that is over 100-fold lower than for any tested off-target. Inhibitor-B , while slightly more potent against TKA, shows significant, nanomolar potency against TKB, VEGFR2, and PIM1. This lack of selectivity could lead to a complex pharmacological profile with a higher risk of off-target toxicities.[1]
Part 3: Methodologies and Experimental Protocols
The trustworthiness of cross-reactivity data hinges on robust and well-controlled experimental design. Here, we detail the protocols for the key assays used in this analysis.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This biochemical assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme.[4] Formats like fluorescence-based assays are common due to their high throughput and sensitivity.[13][14]
Protocol:
-
Compound Preparation : Prepare a 10-point serial dilution of the inhibitor (e.g., Inhibitor-A or B) in DMSO, typically starting from 100 µM.
-
Reaction Mixture : In a 384-well plate, add the following to each well:
-
Purified recombinant kinase (e.g., TKA, VEGFR2).
-
A suitable peptide substrate for that kinase.
-
Assay buffer containing cofactors (e.g., MgCl2).
-
-
Inhibitor Addition : Add 1 µL of the serially diluted inhibitor to the appropriate wells. Include DMSO-only wells as a "no inhibition" (100% activity) control and wells with a known potent inhibitor as a positive control.
-
Reaction Initiation : Start the kinase reaction by adding ATP to all wells at a concentration near its Km value for the specific kinase.
-
Incubation : Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection : Stop the reaction and measure the amount of phosphorylated substrate. In a fluorescence-based assay, this often involves adding a detection reagent that binds to the phosphorylated substrate, generating a signal.[14]
-
Data Analysis : Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
While biochemical assays measure activity against an isolated enzyme, it is crucial to confirm that an inhibitor can bind its target within the complex environment of a living cell.[15] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement.[16][17][18] It is based on the principle that a protein becomes more thermally stable when a ligand is bound to it.[16][17]
Protocol:
-
Cell Culture and Treatment : Plate cells and treat them with the desired concentration of the kinase inhibitor or a vehicle control (DMSO) for 1-4 hours.[16]
-
Heating Step : Harvest the cells, resuspend them in PBS with protease inhibitors, and aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.[16]
-
Lysis and Fractionation : Lyse the cells via freeze-thaw cycles. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[16]
-
Analysis : Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Quantify the amount of the target protein (e.g., TKA, VEGFR2) in the soluble fraction using a standard method like Western Blotting or an immunoassay.[16][19]
-
Data Interpretation : Plot the amount of soluble protein against temperature. A successful inhibitor will stabilize its target, resulting in a rightward "shift" of the melting curve to a higher temperature compared to the vehicle-treated control.[17] This provides direct evidence of target engagement in a physiologically relevant setting.[20]
Conclusion and Field-Proven Insights
The comparative analysis of Inhibitor-A and Inhibitor-B underscores a critical principle in drug discovery: potency is meaningless without selectivity. While both compounds originate from the same this compound scaffold, minor structural changes led to vastly different cross-reactivity profiles.
-
Expertise in Action : The decision to progress a compound should not be based solely on its on-target potency. A tiered screening approach, moving from broad profiling to quantitative biochemical and cellular assays, is essential for de-risking a candidate early in the development process.[12][15]
-
Trustworthiness of Data : Relying on a single assay format is insufficient. The orthogonal validation of kinome scan hits with IC50 determination provides a much higher degree of confidence. Furthermore, confirming target engagement in a cellular context with a method like CETSA® ensures that the observed biochemical activity translates to a physiological environment.[21]
-
Authoritative Grounding : For researchers working with this scaffold, the data implies that modifications intended to enhance potency can inadvertently open up binding pockets for off-target kinases. This guide serves as a framework for systematically evaluating these trade-offs, enabling the rational design of more selective and ultimately safer kinase inhibitors.[1][9]
Future work should involve co-crystallography studies to understand the structural basis for the observed differences in selectivity, providing further insights for the structure-based design of next-generation inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjpbcs.com [rjpbcs.com]
- 9. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. assayquant.com [assayquant.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. benchchem.com [benchchem.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. benchchem.com [benchchem.com]
- 21. kinaselogistics.com [kinaselogistics.com]
A Head-to-Head Comparison of Synthetic Routes to Substituted Pyrazole Acetic Acids
Introduction: The Significance of Pyrazole Acetic Acids in Modern Chemistry
Substituted pyrazole acetic acids and their derivatives are privileged scaffolds in medicinal chemistry and materials science. This structural motif is a key component in a variety of pharmacologically active compounds, including the renowned COX-2 inhibitor Celecoxib and the non-steroidal anti-inflammatory drug Lonazolac. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of electronic properties, metabolic stability, and hydrogen bonding capabilities. The appended acetic acid moiety provides a crucial handle for modulating solubility, engaging in polar interactions with biological targets, and serving as a synthetic precursor for further molecular elaboration.
The growing importance of this compound class has spurred the development of diverse synthetic strategies. For researchers and drug development professionals, selecting the optimal synthetic route is a critical decision that impacts yield, purity, scalability, and the accessible chemical space of substitution patterns. This guide provides a head-to-head comparison of three prominent synthetic routes to substituted pyrazole acetic acids, offering field-proven insights and experimental data to inform your synthetic planning.
Route 1: The Knorr Cyclization Approach
The Knorr pyrazole synthesis, first reported in the 1880s, remains a cornerstone of pyrazole chemistry.[1] This classical method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[2][3][4] To generate pyrazole acetic acids, this strategy is adapted by utilizing a β-ketoester that incorporates the acetic acid moiety or a precursor.
Causality Behind Experimental Choices
The choice of a β-ketoester bearing an additional ester group, such as diethyl 3-oxopentanedioate, is strategic. This precursor contains the requisite 1,3-dicarbonyl system for the Knorr cyclization and a latent acetic acid side chain. The reaction is typically acid-catalyzed, which facilitates both the initial imine formation and the subsequent intramolecular cyclization.[2] Acetic acid is a commonly used catalyst, providing a mildly acidic medium that promotes the reaction without causing significant side product formation.[2][5]
The regioselectivity of the cyclization is a key consideration. When an unsymmetrical β-dicarbonyl and a substituted hydrazine are used, two regioisomers can potentially form. The reaction conditions, including the nature of the substituents and the catalyst, can influence this outcome.[5]
Workflow and Mechanism
The synthesis begins with the condensation of a hydrazine with the more reactive ketone carbonyl of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto the ester carbonyl, leading to cyclization. Subsequent dehydration yields the aromatic pyrazole ring. The ester group on the side chain can then be hydrolyzed to the desired carboxylic acid.
Figure 1: General workflow for the Knorr synthesis of pyrazole acetic acids.
Experimental Protocol: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-acetate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4-acetyl-5-oxohexanoate (1.0 eq) in ethanol.
-
Addition of Reagents: Add phenylhydrazine (1.05 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield ethyl 5-methyl-1-phenyl-1H-pyrazole-3-acetate.
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution (2.0 eq). Heat the mixture to reflux until the ester is fully consumed (monitored by TLC). Cool the reaction, acidify with dilute hydrochloric acid to precipitate the product, filter, and dry to obtain 5-methyl-1-phenyl-1H-pyrazole-3-acetic acid.
Route 2: N-Alkylation of Pre-formed Pyrazoles
This approach offers a highly modular and direct route to N-substituted pyrazole acetic acids. It involves the synthesis of a pyrazole core, which is then alkylated on one of the nitrogen atoms with a reagent containing the acetic acid ester moiety, typically an α-haloacetate.
Causality Behind Experimental Choices
The N-alkylation of pyrazoles is a well-established transformation. The choice of a strong base, such as sodium hydride (NaH), is crucial to deprotonate the pyrazole nitrogen, generating a nucleophilic pyrazolate anion.[6] This anion then readily displaces the halide from an electrophile like ethyl bromoacetate. The regioselectivity of alkylation on unsymmetrical pyrazoles is a critical aspect. Generally, the alkylation occurs at the less sterically hindered nitrogen atom. However, electronic effects of the substituents on the pyrazole ring can also influence the site of alkylation.
Workflow and Mechanism
The process begins with the deprotonation of the pyrazole NH with a strong base to form the pyrazolate anion. This is followed by a standard SN2 reaction with an alkylating agent such as ethyl bromoacetate. The resulting ester is then hydrolyzed to the carboxylic acid.
References
- 1. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3-methyl-1H-pyrazol-1-yl)acetic acid
As a Senior Application Scientist, my primary objective is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely and responsibly from acquisition to disposal. The integrity of your research and the safety of your laboratory environment are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of (3-methyl-1H-pyrazol-1-yl)acetic acid, moving beyond a simple checklist to explain the scientific reasoning behind each procedural step.
Part 1: Hazard Assessment and Waste Characterization
The acetic acid moiety renders the compound acidic, requiring segregation from bases to prevent exothermic reactions. The pyrazole nucleus is found in many biologically active compounds, and derivatives are often classified as harmful or irritants. For instance, similar compounds like 3,5-Dimethyl-1H-pyrazole-1-acetic acid are harmful if swallowed, in contact with skin, or inhaled[1], and 1-Methyl-1H-pyrazole-3-carboxylic acid is a known skin and eye irritant[2].
Therefore, under the Resource Conservation and Recovery Act (RCRA) guidelines established by the U.S. Environmental Protection Agency (EPA), this compound must be treated as hazardous chemical waste .[3][4] Its disposal is regulated, and it must never be discarded in the general trash or poured down the sanitary sewer.[5][6][7]
Part 2: Pre-Disposal Safety and Handling
Before beginning the disposal process, ensuring personal and environmental safety is critical. This involves utilizing appropriate Personal Protective Equipment (PPE) and correctly segregating the waste stream.
1. Personal Protective Equipment (PPE): Based on the hazards of analogous organic acids and pyrazole derivatives, the following PPE is mandatory when handling this compound waste:
-
Eye Protection: Chemical splash goggles are required to protect against potential splashes.[8]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[8] Always consult a glove manufacturer's resistance chart for specific compatibility.
-
Body Protection: A standard laboratory coat, full-length pants, and closed-toe shoes are required to protect the skin.[5]
2. Chemical Segregation: Incompatible chemicals, when mixed, can react violently, generate toxic gases, or cause fires.[4] this compound, as an organic acid, must be segregated from the following:
-
Bases (Alkalis): To prevent strong exothermic neutralization reactions.
-
Oxidizing Agents (e.g., Nitric Acid, Peroxides): To avoid potentially violent reactions. Acetic acid, a similar organic acid, is known to be incompatible with nitric acid and peroxides.[4]
-
Reactive Metals (e.g., Sodium, Potassium, Magnesium): To prevent the generation of flammable hydrogen gas.[9]
-
Cyanides and Sulfides: To prevent the generation of highly toxic gases upon contact with acid.[9]
Waste containers of organic acids should be stored in a designated cabinet, separate from inorganic or oxidizing acids.[10]
Part 3: Step-by-Step Disposal Protocol
The following procedure outlines the compliant pathway from waste generation to final disposal. This process ensures safety and adherence to regulatory standards set by agencies like the EPA.[3][11]
Step 1: Waste Classification
-
Immediately classify any unwanted this compound, including contaminated materials from spills, as "Hazardous Waste."[7]
Step 2: Select a Compatible Waste Container
-
Choose a container made of material that is non-reactive to organic acids. Borosilicate glass or high-density polyethylene (HDPE) containers are appropriate.[4][12]
-
Crucially, never use metal containers , as acids can corrode them.[11][12]
-
The container must have a secure, leak-proof, screw-top cap to prevent spills and fugitive emissions.[12][13]
-
Ensure the container is clean and dry before adding waste.
Step 3: Proper Labeling
-
As soon as the first drop of waste is added, label the container clearly.[9] All laboratories that generate hazardous waste must use proper labeling.[12] The label must include:
-
The words "Hazardous Waste "
-
The full, unabbreviated chemical name: "This compound "
-
The accumulation start date (the date the first drop of waste was added).
-
A clear description of the hazards (e.g., "Acidic," "Irritant").
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[11][12]
-
The SAA for this waste should be a cabinet specifically designated for acids, preferably one with secondary containment (such as a plastic tub) to contain any potential leaks.[5][10]
-
Keep the waste container closed at all times except when adding waste.[5][14] Do not fill the container beyond 75-90% capacity to allow for vapor expansion.[11][13]
Step 5: Final Disposal - Do Not Treat
-
Under no circumstances should you attempt to neutralize this waste for drain disposal. Most organic acids and their resulting salts are still considered toxic or are otherwise regulated, making drain disposal a compliance violation.[12] All chemical waste must be managed through the proper institutional channels.[6][7]
-
Evaporation in a fume hood is not a permissible method of disposal.[5]
Step 6: Arrange for Professional Collection
-
Once the container is full or has been in storage for the maximum allowable time (typically six months for academic labs), arrange for pickup.[3]
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to collect the waste.[7][15] Follow their specific procedures for requesting a pickup.
Visual and Tabular Summaries
To facilitate quick reference and decision-making, the following diagram and table summarize the key aspects of the disposal workflow.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
Quantitative Data and Key Specifications
| Parameter | Specification | Rationale & Reference |
| Waste Classification | Hazardous Chemical Waste (Organic Acid) | Based on acidic nature and hazards of analogous compounds. Regulated by the EPA.[1][3][4] |
| pH of Waste | Acidic (<7.0) | The compound is an acetic acid derivative. |
| Compatible Containers | Borosilicate Glass, High-Density Polyethylene (HDPE) | These materials are non-reactive with organic acids.[4][12] |
| Incompatible Containers | Metal Containers | Acids will corrode metal, leading to container failure and leaks.[11][12] |
| Incompatible Materials | Bases, Oxidizing Agents, Reactive Metals, Cyanides, Sulfides | To prevent violent reactions or the release of toxic/flammable gases.[4][9][12][14] |
| Storage Location | Designated Satellite Accumulation Area (SAA) in an acid cabinet with secondary containment. | Ensures segregation, safety, and compliance with laboratory storage regulations.[10][12] |
| Max Container Fill Level | 75-90% of total capacity | Allows for vapor expansion and prevents spills during handling.[11][13] |
| Final Disposal Method | Collection by institutional EHS or a licensed hazardous waste vendor. | Ensures cradle-to-grave management in compliance with federal and local regulations.[7][15] |
References
- 1. fishersci.ie [fishersci.ie]
- 2. fishersci.com [fishersci.com]
- 3. danielshealth.com [danielshealth.com]
- 4. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 5. montgomerycollege.edu [montgomerycollege.edu]
- 6. nems.nih.gov [nems.nih.gov]
- 7. vumc.org [vumc.org]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. orf.od.nih.gov [orf.od.nih.gov]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. nipissingu.ca [nipissingu.ca]
- 14. mwcog.org [mwcog.org]
- 15. epa.gov [epa.gov]
Personal protective equipment for handling (3-methyl-1H-pyrazol-1-yl)acetic acid
A Researcher's Guide to Safely Handling (3-methyl-1H-pyrazol-1-yl)acetic acid
This guide provides essential safety and handling protocols for this compound. As a specialized chemical, it requires a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research. The following procedures are grounded in the core principles of laboratory safety, emphasizing the hierarchy of controls to mitigate risk at every stage of handling.
Immediate Safety Profile & Hazard Assessment
Therefore, this compound must be handled as a substance that is:
-
Acutely Toxic: Potentially harmful if swallowed, inhaled, or absorbed through the skin.
-
A Skin, Eye, and Respiratory Irritant: Direct contact with the solid powder or solutions can cause irritation or serious eye damage.[2][3]
All handling procedures must be designed to prevent direct contact, inhalation of dust, and accidental ingestion.
The Hierarchy of Controls: A Multi-Layered Safety Approach
Personal Protective Equipment (PPE) is the final line of defense. Before any task, always consider higher-level controls to minimize exposure.
-
Engineering Controls: The most critical control measure. Always handle this compound powder and prepare solutions inside a certified chemical fume hood. This prevents the inhalation of fine particulates. Facilities should also be equipped with an eyewash station and a safety shower.[3]
-
Administrative Controls: Establish clear Standard Operating Procedures (SOPs) for handling this compound. Ensure all personnel are trained on these procedures and are aware of the potential hazards. Minimize the quantity of the chemical handled at any one time.
-
Personal Protective Equipment (PPE): Use the specific PPE detailed below for all operations involving this compound.
Personal Protective Equipment (PPE) Protocol
Proper PPE is mandatory to prevent exposure. The following ensemble should be worn at all times when handling the compound, from initial weighing to final waste disposal.
-
Eye and Face Protection:
-
Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.
-
Best Practice: For tasks with a higher risk of splashing (e.g., handling larger volumes or preparing concentrated solutions), wear chemical splash goggles. If there is a significant splash risk, a full-face shield should be worn over safety glasses or goggles.
-
-
Hand Protection:
-
Requirement: Chemically resistant nitrile gloves are the standard choice for handling weak organic acids and a wide range of organic compounds.[4][5][6] They offer good protection against incidental contact.
-
Protocol: Always double-glove when handling the solid or concentrated solutions. Inspect gloves for any signs of degradation or punctures before use. If contact occurs, remove the outer glove immediately, wash your hands, and don a new pair. Do not wear gloves outside the laboratory area.
-
-
Body Protection:
-
Requirement: A flame-resistant lab coat must be worn and fully buttoned.
-
Best Practice: Ensure the lab coat has tight-fitting cuffs. For operations with a significant risk of spills, consider using a chemically resistant apron over the lab coat. Do not wear shorts or open-toed shoes in the laboratory.
-
-
Respiratory Protection:
-
Standard Operations: When handling small quantities within a certified fume hood, respiratory protection is typically not required.
-
Required Use: If engineering controls (like a fume hood) are not available or during a large spill cleanup, a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge and a P100 particulate filter is necessary. All respirator use must be in accordance with a documented institutional respiratory protection program, including fit testing and training.
-
Table 1: PPE Summary for Routine Handling
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical splash goggles | Protects against dust particulates and splashes. |
| Hand | Nitrile gloves (double-gloved) | Provides chemical resistance for incidental contact with organic acids.[4][7][8] |
| Body | Flame-resistant lab coat | Protects skin and clothing from contamination. |
| Respiratory | Not required (in fume hood) | Fume hood provides primary respiratory protection from dust. |
Operational Guide: From Bench to Disposal
Workflow for Safe Handling and PPE Selection
The following diagram outlines the decision-making process for selecting appropriate controls and PPE when working with this compound.
Caption: PPE selection and safe handling workflow.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for the work. Assemble all necessary equipment, including glassware, spatulas, solvent, and waste containers.
-
Donning PPE: Before handling the primary container, don the full PPE as described in Section 3.
-
Weighing: Tare a suitable weighing vessel on a balance inside the fume hood. Carefully transfer the required amount of solid this compound using a clean spatula, minimizing the creation of dust. Close the primary container immediately after dispensing.
-
Solution Preparation: Add the weighed solid to your reaction vessel or flask. Slowly add the solvent, ensuring the container is aimed away from you. If necessary, stir or sonicate to dissolve, keeping the container capped or covered.
-
Post-Handling: After the task is complete, decontaminate any reusable equipment. Wipe down the work surface in the fume hood with an appropriate cleaning agent.
Spill Response Protocol
-
Small Spill (in fume hood):
-
Alert nearby personnel.
-
Using a commercial spill kit absorbent for acids or a universal absorbent, cover the spill.
-
Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Wipe the area with a decontaminating solution and then clean with soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Large Spill (outside fume hood):
-
Evacuate: Immediately alert everyone in the area and evacuate the laboratory.
-
Isolate: Close the laboratory doors and prevent entry.
-
Report: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Waste Disposal Plan
Chemical waste must be handled and segregated according to institutional and local regulations.[9]
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Solutions containing the compound should be collected in a compatible, sealed container labeled for organic acidic waste. Do not mix with incompatible waste streams like bases or strong oxidizers.[10][11]
-
Contaminated Materials: Used gloves, weigh boats, absorbent pads, and other disposable items contaminated with the chemical must be placed in a sealed bag or container and disposed of as solid hazardous waste.[10]
-
Labeling: All waste containers must be clearly labeled with the full chemical name of all components and an approximate concentration.[9][12]
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring a secure environment for groundbreaking scientific work.
References
- 1. fishersci.ie [fishersci.ie]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. aibonsafety.com [aibonsafety.com]
- 5. us.unigloves.com [us.unigloves.com]
- 6. gloves.com [gloves.com]
- 7. usascientific.com [usascientific.com]
- 8. glovesbyweb.com [glovesbyweb.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. mn.uio.no [mn.uio.no]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
